1-(Oxolane-3-carbonyl)azetidin-3-ol
説明
Structure
3D Structure
特性
CAS番号 |
1342769-29-2 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
(3-hydroxyazetidin-1-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C8H13NO3/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h6-7,10H,1-5H2 |
InChIキー |
ZWPNBOSZOKULQY-UHFFFAOYSA-N |
SMILES |
C1COCC1C(=O)N2CC(C2)O |
正規SMILES |
C1COCC1C(=O)N2CC(C2)O |
製品の起源 |
United States |
Foundational & Exploratory
"1-(Oxolane-3-carbonyl)azetidin-3-ol" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the target compound, 1-(Oxolane-3-carbonyl)azetidin-3-ol. This guide is a compilation of data on its constituent precursors and a projection of its properties and synthesis based on established chemical principles.
Introduction
This compound is a novel chemical entity that merges two key heterocyclic scaffolds of significant interest in medicinal chemistry: azetidin-3-ol and a substituted oxolane (tetrahydrofuran) ring. The azetidine motif, a strained four-membered nitrogen-containing ring, is a component of numerous biologically active compounds and is increasingly utilized as a versatile building block in drug discovery. Azetidin-3-ol and its derivatives have been explored for their potential in developing treatments for a range of diseases, including cancer. The oxolane ring is also a common feature in many natural products and pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a scaffold for the development of new therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for this compound. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of an azetidin-3-ol ring where the nitrogen atom is acylated with a tetrahydrofuran-3-carbonyl group.
Molecular Formula: C₈H₁₃NO₃
Molecular Weight: 171.19 g/mol
** IUPAC Name:** (3-hydroxyazetidin-1-yl)(tetrahydrofuran-3-yl)methanone
Properties of Precursors
Quantitative data for the key precursors of this compound are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Azetidin-3-ol
| Property | Value | Reference |
| CAS Number | 45347-82-8 | [1] |
| Molecular Formula | C₃H₇NO | [1] |
| Molecular Weight | 73.09 g/mol | [1] |
| Boiling Point | 170.7 ± 15.0 °C (Predicted) | |
| Flash Point | 120.4 °C | |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |
Table 2: Physicochemical Properties of Tetrahydrofuran-3-carboxylic acid
| Property | Value | Reference |
| CAS Number | 89364-31-8 | [2] |
| Molecular Formula | C₅H₈O₃ | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Boiling Point | 140-141 °C @ 15 mmHg | [3] |
| Flash Point | 139 °C | [4] |
| Density | 1.170 g/cm³ | [4] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
Predicted Properties of this compound
The following properties are predicted based on the chemical structure and have not been experimentally verified.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 171.19 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 55.6 Ų |
| LogP | -1.5 (approx.) |
Proposed Synthesis
Due to the absence of published synthetic procedures for this compound, a plausible experimental protocol is proposed below. The synthesis involves a two-step process: the activation of tetrahydrofuran-3-carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with azetidin-3-ol.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Tetrahydrofuran-3-carbonyl chloride
-
Materials:
-
Tetrahydrofuran-3-carboxylic acid
-
Oxalyl chloride (or thionyl chloride)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by GC-MS.
-
Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude tetrahydrofuran-3-carbonyl chloride. This product is often used immediately in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
Tetrahydrofuran-3-carbonyl chloride (from Step 1)
-
Azetidin-3-ol (or its hydrochloride salt)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve azetidin-3-ol (1.0 eq) and triethylamine (2.2 eq, if starting from the hydrochloride salt, or 1.1 eq if starting from the free base) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude tetrahydrofuran-3-carbonyl chloride (1.1 eq) in anhydrous DCM to the azetidin-3-ol solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the signaling pathways associated with this compound. However, based on the known activities of its constituent moieties, some potential areas for investigation can be proposed.
The azetidine ring is a "privileged" scaffold in medicinal chemistry, and various substituted azetidines have demonstrated a wide range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, some azetidin-3-ol derivatives have been investigated for their antiproliferative activity in cancer cell lines.[5]
The tetrahydrofuran ring is also present in many biologically active natural products and synthetic compounds.
Given this, this compound could be a valuable starting point for screening in various biological assays, including but not limited to:
-
Anticancer activity against a panel of human cancer cell lines.
-
Enzyme inhibition assays, particularly for kinases or proteases.
-
Receptor binding assays for various CNS targets.
Further research is required to elucidate any specific biological targets and signaling pathways that may be modulated by this compound.
Safety and Handling
Detailed safety information for the final product is not available. The following information pertains to the proposed reactants.
Table 4: Safety Information for Key Reactants
| Reactant | Hazard Statements | Precautionary Statements |
| Azetidin-3-ol hydrochloride | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[6] | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[6] |
| Tetrahydrofuran-3-carboxylic acid | Causes severe skin burns and eye damage.[7] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Oxalyl chloride | Toxic if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Triethylamine | Highly flammable liquid and vapor. Toxic if inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[8] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[9] |
It is imperative to handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
This compound represents an unexplored area of chemical space with potential applications in drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a detailed, plausible synthetic route. While experimental data on the final compound is lacking, the information presented herein is intended to facilitate and encourage further research into this and related novel chemical entities. The synthesis is based on well-established amide coupling reactions, and the starting materials are commercially available. Future studies should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to uncover its potential therapeutic value.
References
- 1. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]
- 2. Tetrahydrofuran-3-carboxylic Acid 89364-31-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. redox.com [redox.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1-(Oxolane-3-carbonyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. The synthesis is designed as a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data in a structured format.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a three-step sequence. This pathway utilizes a nitrogen-protecting group strategy to ensure selective acylation of the hydroxyl group on the azetidine ring. The chosen protecting group is the tert-butyloxycarbonyl (Boc) group, which is known for its stability and straightforward removal under acidic conditions.
The proposed pathway is as follows:
-
Protection of Azetidin-3-ol: The synthesis begins with the protection of the secondary amine of azetidin-3-ol with a Boc group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. This step prevents the otherwise competitive N-acylation in the subsequent step.
-
O-Acylation: The hydroxyl group of the N-protected azetidin-3-ol is then acylated using oxolane-3-carbonyl chloride (also known as tetrahydrofuran-3-carbonyl chloride). This key step forms the desired ester linkage.
-
Deprotection: Finally, the Boc protecting group is removed from the azetidine nitrogen under acidic conditions to yield the target compound, this compound.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step in the proposed synthesis.
Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
This procedure outlines the N-protection of azetidin-3-ol.
-
Materials:
-
Azetidin-3-ol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water, add sodium bicarbonate (2.5 eq) in portions at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate
This step involves the O-acylation of the N-Boc protected azetidin-3-ol.
-
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate (from Step 1)
-
Oxolane-3-carbonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add oxolane-3-carbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Synthesis of this compound
This final step is the deprotection of the N-Boc group.
-
Materials:
-
tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product.
-
The final product can be purified by a suitable method such as crystallization or chromatography.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimates based on similar reactions reported in the literature and should be optimized experimentally.
| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Typical Solvent | Estimated Yield |
| 1 | Azetidin-3-ol HCl | (Boc)₂O | tert-butyl 3-hydroxyazetidine-1-carboxylate | 1 : 1.1 | DCM/H₂O | 85-95% |
| 2 | tert-butyl 3-hydroxyazetidine-1-carboxylate | Oxolane-3-carbonyl chloride | tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate | 1 : 1.1 | DCM | 70-90% |
| 3 | tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate | TFA | This compound | 1 : 5-10 | DCM | >90% |
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimization and troubleshooting.
Mechanism of O-Acylation (Step 2)
The O-acylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with oxolane-3-carbonyl chloride is a classic example of nucleophilic acyl substitution.
-
Activation: The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile.
-
Nucleophilic Attack: The nucleophilic oxygen attacks the electrophilic carbonyl carbon of the oxolane-3-carbonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The triethylamine base removes the proton from the oxonium ion to yield the final ester product and triethylammonium chloride.
Caption: Mechanism of the O-acylation reaction.
Mechanism of N-Boc Deprotection (Step 3)
The removal of the Boc group is an acid-catalyzed elimination reaction.
-
Protonation: The trifluoroacetic acid protonates the carbonyl oxygen of the Boc group, making it more electrophilic.
-
Carbocation Formation: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.
-
Elimination: The tert-butyl carbocation is quenched by a proton abstraction, typically forming isobutylene.
Caption: Mechanism of the N-Boc deprotection reaction.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.
"1-(Oxolane-3-carbonyl)azetidin-3-ol" spectroscopic data (NMR, IR, Mass Spec)
Spectroscopic Data of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the predicted spectroscopic data for the novel compound this compound. Due to the absence of published experimental spectra for this specific molecule, this document presents an in-depth analysis based on the known spectral characteristics of its constituent moieties, azetidin-3-ol and tetrahydrofuran-3-carboxylic acid. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry and drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also provided.
Introduction
This compound is a novel chemical entity with potential applications in pharmaceutical research and development. Its structure combines the functionalities of a hydroxylated azetidine ring and a tetrahydrofuran ring linked by an amide bond. As with any new compound, a thorough characterization of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation. This guide synthesizes the predicted spectroscopic data for this molecule, providing a valuable resource for scientists working with this or structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | m | 1H | CH-OH (azetidine) |
| ~4.2 - 3.8 | m | 4H | CH₂ (azetidine) |
| ~3.9 - 3.6 | m | 4H | CH₂-O (oxolane) |
| ~3.2 | m | 1H | CH-C=O (oxolane) |
| ~2.2 - 1.9 | m | 2H | CH₂ (oxolane) |
| Broad | s | 1H | OH |
Note: Predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The amide bond may lead to rotational isomers, potentially causing broadening or duplication of some signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~68 | CH₂-O (oxolane) |
| ~65 | CH-OH (azetidine) |
| ~55 | CH₂-N (azetidine) |
| ~45 | CH-C=O (oxolane) |
| ~30 | CH₂ (oxolane) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1630 | Strong | C=O stretch (amide) |
| 1100 - 1050 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 171 | [M]⁺ (Molecular Ion) |
| 154 | [M - OH]⁺ |
| 114 | [M - C₃H₅O]⁺ |
| 99 | [C₅H₇O₂]⁺ (Oxolane-3-carbonyl fragment) |
| 73 | [C₃H₇NO]⁺ (Azetidin-3-ol fragment) |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.
-
For EI, the sample is introduced via a direct insertion probe or a gas chromatography system.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound. While these predictions are based on sound chemical principles and data from related structures, experimental verification is paramount. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this and other novel compounds. This information is intended to facilitate the efficient characterization and further investigation of this potentially valuable molecule within the scientific community.
"1-(Oxolane-3-carbonyl)azetidin-3-ol" physicochemical properties (solubility, stability)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental solubility and stability data for 1-(Oxolane-3-carbonyl)azetidin-3-ol are not publicly available. This guide provides a comprehensive overview of its expected physicochemical properties based on the characteristics of its structural components—an azetidine ring, a hydroxyl group, an amide linkage, and an oxolane (tetrahydrofuran) ring. The experimental protocols provided are standard methodologies for characterizing such small molecules.
Executive Summary
This compound is a novel small molecule with potential applications in drug discovery. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability as a drug candidate. This technical guide consolidates the theoretical and practical aspects of these properties, providing a framework for its empirical evaluation. The molecule incorporates both polar (hydroxyl, amide, ether) and non-polar (aliphatic rings) functionalities, suggesting a nuanced solubility and stability profile. Understanding these characteristics is paramount for formulation development, pharmacokinetic assessment, and overall drugability.
Predicted Physicochemical Properties
The structure of this compound suggests a balance of hydrophilicity and lipophilicity. The azetidin-3-ol and oxolane moieties contribute polar characteristics conducive to aqueous solubility, while the overall compact, cyclic structure may influence crystal lattice energy and, consequently, solubility.
Solubility Profile
The presence of a hydroxyl group and an amide linkage, which can act as hydrogen bond donors and acceptors, is expected to confer some degree of aqueous solubility.[1][2] Simple amides with five or fewer carbon atoms are generally soluble in water.[1] The ether oxygen in the oxolane ring can also accept hydrogen bonds, further contributing to potential aqueous solubility. However, the two saturated heterocyclic rings also introduce lipophilic character. Therefore, the aqueous solubility is likely to be moderate and pH-dependent to some extent, although the molecule lacks strongly acidic or basic centers. Solubility in polar organic solvents like DMSO and ethanol is expected to be high.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Moderate | Presence of multiple hydrogen bond donors and acceptors.[1] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Capable of disrupting intermolecular hydrogen bonds and solvating polar functional groups. |
| Polar Protic Solvents | Ethanol, Methanol | High | Ability to engage in hydrogen bonding with the solute. |
| Non-polar Solvents | Hexanes, Toluene | Low | The molecule's polarity is likely too high for significant solubility in non-polar media. |
Stability Profile
Azetidine, the smallest nitrogen-containing saturated heterocycle, possesses reasonable chemical stability.[3] The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, a process that is often slow at physiological pH.[4] The ether linkage in the oxolane ring is typically stable to a wide range of chemical conditions. Forced degradation studies on similar azetidine-containing molecules have shown that amide bond hydrolysis and reactions involving the azetidine ring can be potential degradation pathways under stress conditions.[5][6]
Table 2: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis of the amide bond.[5][6] |
| Basic (e.g., 0.1 M NaOH) | Moderate to Low | Hydrolysis of the amide bond.[5][6] |
| Oxidative (e.g., H₂O₂) | Moderate | Oxidation of the secondary alcohol or other susceptible sites. |
| Photolytic (e.g., UV/Vis light) | High | The molecule lacks significant chromophores, suggesting good photostability. |
| Thermal | High | Stable at typical storage and handling temperatures. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[9]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[8]
-
Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][10]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the compound in the filtrate. The solubility is reported in units such as µg/mL or µM.
Kinetic Solubility Assay (Nephelometry)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, which is relevant for early drug discovery screening.[11][12]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS, pH 7.4).[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[13]
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[11]
Chemical Stability Assay (Forced Degradation)
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[14][15][16]
Methodology:
-
Stress Conditions: Expose solutions of this compound to various stress conditions as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light exposure) at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 72 hours).[17][18]
-
Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots of the stressed samples.
-
Sample Quenching: Neutralize the acidic and basic samples and dilute all samples to stop the degradation process.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector or mass spectrometry) to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point. The stability is often reported as the percentage of the compound remaining. The degradation rate constant and half-life can also be calculated.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Thermodynamic Solubility Assay Workflow.
Caption: Kinetic Solubility Assay Workflow.
Caption: Chemical Stability Assay Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Azetidines - Enamine [enamine.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. evotec.com [evotec.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. 3.8. Determination of Kinetic Solubility [bio-protocol.org]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biomedres.us [biomedres.us]
- 16. acdlabs.com [acdlabs.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials, reagents, and detailed experimental protocols for the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through the amide coupling of two key intermediates: azetidin-3-ol and oxolane-3-carboxylic acid.
Core Synthetic Strategy
The principal synthetic route to this compound involves a two-part strategy: the independent synthesis of the azetidin-3-ol and oxolane-3-carboxylic acid moieties, followed by their condensation to form the final product. The overall synthetic pathway is depicted below.
Figure 1: Overall synthetic strategy for this compound.
Section 1: Synthesis of Azetidin-3-ol
Azetidin-3-ol is a key starting material, and its synthesis is typically achieved through the deprotection of a commercially available protected precursor, N-Boc-azetidin-3-ol. An alternative route involves a multi-step synthesis starting from benzylamine and epichlorohydrin.
Deprotection of N-Boc-azetidin-3-ol
The most direct route to azetidin-3-ol is the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-azetidin-3-ol using a strong acid, such as trifluoroacetic acid (TFA).
Figure 2: Deprotection of N-Boc-azetidin-3-ol.
Experimental Protocol:
To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA) (10.0 eq) is added. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude azetidin-3-ol, which is often used in the subsequent step without further purification.[1]
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| N-Boc-azetidin-3-ol | 1.0 eq | Starting Material |
| Trifluoroacetic Acid (TFA) | 10.0 eq | Deprotecting Agent |
| Dichloromethane (DCM) | - | Solvent |
Synthesis of Azetidin-3-ol Hydrochloride from Benzylamine
An alternative, multi-step synthesis provides azetidin-3-ol hydrochloride from readily available starting materials.
Figure 3: Synthesis of Azetidin-3-ol Hydrochloride.
Experimental Protocol:
-
Ring opening of epichlorohydrin: Benzylamine (1.0 eq) is dissolved in water and cooled to 0-5 °C. Epichlorohydrin (1.3 eq) is added slowly, and the reaction is stirred for 12 hours. The resulting solid is filtered and washed to yield the intermediate.[2]
-
Cyclization: The intermediate from the previous step is treated with a base to induce cyclization, affording 1-benzyl-azetidin-3-ol.
-
Hydrogenolysis: 1-Benzyl-azetidin-3-ol (1.0 eq) is dissolved in methanol, and a solution of hydrochloric acid is added, followed by 10% palladium on carbon (Pd/C). The mixture is hydrogenated for 8 hours. After filtration and concentration, azetidin-3-ol hydrochloride is obtained with a purity of >98% and a yield of >90%.[2]
| Step | Key Reagents | Conditions | Yield | Purity |
| Ring Opening | Benzylamine, Epichlorohydrin | 0-5 °C, 12 h | - | - |
| Cyclization | Base | - | >86% | >95% |
| Hydrogenolysis | H₂, 10% Pd/C, HCl | 8 h | >90% | >98% |
Section 2: Synthesis of Oxolane-3-carboxylic Acid
Oxolane-3-carboxylic acid, also known as tetrahydrofuran-3-carboxylic acid, can be prepared by the oxidation of the corresponding primary alcohol, tetrahydrofuran-3-methanol.
Oxidation of Tetrahydrofuran-3-methanol
A common and effective method for the oxidation of primary alcohols to carboxylic acids is the Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone. A milder alternative involves a TEMPO-catalyzed oxidation.
Figure 4: Oxidation of Tetrahydrofuran-3-methanol.
Experimental Protocol (Jones Oxidation):
Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. This solution is then added dropwise to a solution of tetrahydrofuran-3-methanol in acetone at 0 °C. The reaction is typically exothermic and proceeds rapidly. The completion of the reaction is indicated by a color change from orange to green. The mixture is then worked up to isolate the carboxylic acid.[3][4][5]
Experimental Protocol (TEMPO-catalyzed Oxidation):
To a solution of tetrahydrofuran-3-methanol (1.0 eq) in a biphasic mixture of dichloromethane and water, TEMPO (catalytic amount) and sodium hypochlorite (NaOCl) are added. The reaction is stirred at room temperature until the starting material is consumed. The aqueous layer is then acidified and extracted to yield the carboxylic acid. This method is generally milder than the Jones oxidation.
| Oxidation Method | Key Reagents | Typical Conditions |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to room temperature |
| TEMPO-catalyzed | TEMPO, NaOCl | Room temperature |
Section 3: Amide Coupling to form this compound
The final step in the synthesis is the formation of the amide bond between azetidin-3-ol and oxolane-3-carboxylic acid. This is typically achieved using a peptide coupling reagent to activate the carboxylic acid.
Figure 5: Amide coupling reaction.
Experimental Protocol:
To a solution of oxolane-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred for a few minutes to activate the carboxylic acid. Then, a solution of azetidin-3-ol (or its hydrochloride salt with an additional equivalent of base) (1.0 eq) in DMF is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The crude product is purified by column chromatography.
| Reagent/Solvent | Molar Ratio | Role |
| Oxolane-3-carboxylic acid | 1.0 eq | Carboxylic Acid |
| Azetidin-3-ol | 1.0 eq | Amine |
| HATU | 1.1 eq | Coupling Reagent |
| DIPEA | 2.0 eq | Base |
| DMF | - | Solvent |
Commonly Used Coupling Reagents:
| Coupling Reagent | Description |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient uronium-based coupling reagent. |
| EDC/HOBt | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Hydroxybenzotriazole - A carbodiimide-based system that is widely used and cost-effective. |
| T3P | (Propylphosphonic Anhydride) - A cyclic phosphonic acid anhydride that is effective for amide bond formation. |
Conclusion
The synthesis of this compound is a straightforward process involving the preparation of two key building blocks followed by an amide coupling reaction. The choice of reagents and specific protocols can be adapted based on the scale of the synthesis and the availability of starting materials. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. EP2970168A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 5. TEMPO [organic-chemistry.org]
Theoretical and Computational Exploration of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Whitepaper
Disclaimer: The following technical guide is a theoretical and computational exploration of the novel chemical entity "1-(Oxolane-3-carbonyl)azetidin-3-ol." To date, there is no available published literature detailing the synthesis, characterization, or biological activity of this specific molecule. The information presented herein is extrapolated from established chemical principles and data available for its constituent fragments, namely azetidin-3-ol and oxolane-3-carboxylic acid, and related compounds. This document is intended for researchers, scientists, and drug development professionals as a framework for the potential synthesis, characterization, and evaluation of this compound.
Introduction
Small, saturated heterocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering access to novel chemical space and three-dimensional diversity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly attractive motif due to its unique conformational properties and its presence in a number of biologically active compounds.[1][2] Similarly, the oxolane (tetrahydrofuran) ring is a common feature in natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[3] The title compound, this compound, combines these two valuable scaffolds via a stable amide linkage. This whitepaper presents a theoretical guide to its synthesis, predicted properties, and potential areas of application, supported by computational analysis and proposed experimental protocols.
Molecular Structure and Predicted Properties
The proposed structure of this compound is depicted below. The molecule possesses two stereocenters, one at the C3 position of the azetidine ring and one at the C3 position of the oxolane ring, leading to the possibility of four stereoisomers.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C8H13NO3 | --- |
| Molecular Weight | 171.19 g/mol | --- |
| XLogP3 | -1.2 | Based on constituent fragments and similar N-acyl azetidines. |
| Hydrogen Bond Donors | 1 | Hydroxyl group. |
| Hydrogen Bond Acceptors | 4 | Amide carbonyl oxygen, oxolane oxygen, hydroxyl oxygen, azetidine nitrogen. |
| Rotatable Bonds | 2 | C-C bond of the oxolane ring and the C-N amide bond. |
| pKa (Azetidine N) | ~7-8 | Based on pKa of similar N-acyl azetidines. |
| Boiling Point | Not available | Expected to be high due to hydrogen bonding. |
| Melting Point | 90-92°C (for azetidin-3-ol hydrochloride) | This is for a related starting material and the target compound's MP is likely different.[4] |
Proposed Synthesis
The most direct and theoretically sound approach to the synthesis of this compound is via the formation of an amide bond between azetidin-3-ol and an activated derivative of oxolane-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Activation of Oxolane-3-carboxylic acid
-
To a solution of oxolane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[5]
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess reagent in vacuo to yield the crude oxolane-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve azetidin-3-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (Et3N, 1.5 eq) or pyridine (1.5 eq) in anhydrous DCM (15 mL/mmol) and cool the solution to 0 °C.
-
Add a solution of the crude oxolane-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of azetidin-3-ol.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is a suggested eluent system) to afford the target compound, this compound.
Computational Studies (Theoretical Approach)
Due to the absence of experimental data, computational modeling provides a valuable tool to predict the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations would be a suitable method for this purpose.
Table 2: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Key Signals | Rationale |
| ¹H NMR (in CDCl₃) | δ 4.5-5.0 (m, 1H, CH-OH), δ 3.5-4.2 (m, 6H, CH₂-N, CH-O, CH₂-O), δ 2.5-3.0 (m, 1H, CH-C=O), δ 1.8-2.2 (m, 2H, CH₂) | Based on typical chemical shifts for N-acyl azetidines and substituted oxolanes. |
| ¹³C NMR (in CDCl₃) | δ 170-175 (C=O), δ 60-75 (CH-OH, CH₂-N, CH₂-O), δ 40-50 (CH-C=O), δ 25-35 (CH₂) | Based on typical chemical shifts for amides and the respective heterocyclic rings. |
| IR (thin film) | 3300-3500 cm⁻¹ (O-H stretch), 1620-1650 cm⁻¹ (C=O amide stretch), 1050-1150 cm⁻¹ (C-O stretch) | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spec (ESI+) | m/z 172.09 [M+H]⁺, 194.07 [M+Na]⁺ | Calculated exact mass plus common adducts. |
Potential Applications and Future Directions
Given the prevalence of azetidine and oxolane motifs in bioactive molecules, this compound represents an interesting scaffold for drug discovery. The presence of a hydroxyl group provides a handle for further functionalization, allowing for the generation of a library of derivatives. Potential areas of investigation could include:
-
Antibacterial agents: The azetidine ring is a core component of many β-lactam antibiotics. While this compound is not a β-lactam, the strained ring system may confer interesting biological activity.
-
CNS-active agents: The polarity and three-dimensional nature of the molecule may allow it to interact with targets in the central nervous system.
-
Scaffold for combinatorial chemistry: The straightforward proposed synthesis would allow for the rapid generation of analogues by varying the carboxylic acid component.
Future work should focus on the successful synthesis and characterization of this compound and its stereoisomers. Subsequent biological screening would be necessary to elucidate any potential therapeutic applications.
Conclusion
While currently a hypothetical molecule, this compound presents an intriguing target for synthetic and medicinal chemists. This technical guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and computational analysis. The combination of the structurally unique azetidine ring with the pharmaceutically relevant oxolane moiety makes this compound and its potential derivatives worthy of further investigation. The experimental validation of the hypotheses presented herein is a logical and compelling next step.
References
- 1. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Potential Biological Targets of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel small molecule with a unique chemical architecture combining a rigid, saturated azetidine ring with a tetrahydrofuran moiety. While direct biological activity data for this specific compound is not yet publicly available, its structural components are present in numerous bioactive molecules. This technical guide provides a comprehensive overview of the potential biological targets of this compound based on structure-activity relationships of its core motifs. Furthermore, a detailed experimental workflow is proposed for the systematic identification and validation of these putative targets, aiming to accelerate the discovery of its therapeutic potential.
The azetidin-3-ol core is a key feature in various compounds with demonstrated biological effects, including derivatives with activity against breast cancer cell lines and those acting as GABA uptake inhibitors.[1][2] The tetrahydrofuran ring is also a common motif in a wide range of natural products and synthetic drugs, such as HIV protease inhibitors, and is known to engage in crucial hydrogen-bonding interactions with biological macromolecules.[3] The combination of these two pharmacophoric elements in this compound suggests a high potential for interaction with a variety of biological targets.
Postulated Biological Targets
Based on the known biological activities of its constituent chemical moieties, a number of potential biological targets for this compound can be hypothesized. These are summarized in the table below.
| Target Class | Specific Potential Target(s) | Rationale based on Structural Motifs |
| Neurotransmitter Transporters | GABA transporters (GAT-1, GAT-3) | The azetidine ring is a conformationally restricted analog of GABA and is present in known GAT inhibitors.[1] |
| Enzymes | Proteases (e.g., HIV protease, serine proteases) | The tetrahydrofuran moiety can mimic the cyclic ethers in HIV protease inhibitors and can form key hydrogen bonds in enzyme active sites.[3] |
| Kinases | The azetidine scaffold can serve as a rigid core to orient functional groups for interaction with the ATP-binding pocket of kinases. | |
| Hydrolases | The amide bond is a potential site for interaction with the active sites of various hydrolases. | |
| Receptors | G-protein coupled receptors (GPCRs) | The compact and rigid structure may fit into the binding pockets of various GPCRs. |
| Anticancer Targets | Various targets in cancer cell proliferation pathways | Azetidinone derivatives have shown antiproliferative activity against human breast cancer cell lines.[2] |
Experimental Workflow for Target Identification and Validation
A systematic approach is required to identify and validate the biological targets of this compound. The proposed workflow integrates computational and experimental methodologies.
Caption: A logical workflow for the identification and validation of biological targets.
Detailed Experimental Protocols
In Silico Target Prediction
-
Objective: To generate a preliminary list of potential biological targets using computational methods.
-
Methodology:
-
The 3D structure of this compound will be generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).
-
The structure will be submitted to reverse pharmacophore mapping and target prediction web servers such as TargetHunter and PharmMapper.
-
The output will be a ranked list of potential protein targets based on structural and chemical similarity to known ligands.
-
Molecular Docking
-
Objective: To predict the binding mode and estimate the binding affinity of the compound to the computationally predicted targets.
-
Methodology:
-
The crystal structures of the high-ranking potential targets will be obtained from the Protein Data Bank (PDB).
-
Molecular docking will be performed using software such as AutoDock Vina or Glide.
-
The docking poses will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.
-
Phenotypic Screening
-
Objective: To identify cellular phenotypes affected by the compound.
-
Methodology:
-
A panel of diverse human cancer cell lines will be treated with a range of concentrations of this compound.
-
Cell viability will be assessed using an MTS or CellTiter-Glo assay after 48-72 hours of incubation.
-
For active compounds, further phenotypic assays such as cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V staining) will be performed.
-
Biochemical and Biophysical Binding Assays
-
Objective: To directly measure the binding of the compound to purified target proteins.
-
Methodology:
-
Differential Scanning Fluorimetry (DSF):
-
The purified target protein will be mixed with a fluorescent dye (e.g., SYPRO Orange) and the compound in a 96-well plate.
-
The plate will be subjected to a temperature gradient in a real-time PCR instrument.
-
Binding of the compound will be detected as a shift in the protein's melting temperature.
-
-
Surface Plasmon Resonance (SPR):
-
The target protein will be immobilized on a sensor chip.
-
A solution of the compound will be flowed over the chip at various concentrations.
-
Binding kinetics (association and dissociation rates) and affinity (KD) will be determined by measuring the change in the refractive index at the sensor surface.
-
-
Isothermal Titration Calorimetry (ITC):
-
A solution of the compound will be titrated into a solution of the target protein in the sample cell of a microcalorimeter.
-
The heat change upon binding will be measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
-
Cell-Based Target Engagement Assays
-
Objective: To confirm that the compound interacts with its target in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA):
-
Intact cells will be treated with the compound or vehicle control.
-
The cells will be heated to a range of temperatures to induce protein denaturation and aggregation.
-
The remaining soluble target protein at each temperature will be quantified by Western blotting or ELISA.
-
Target engagement is indicated by an increase in the thermal stability of the target protein in the presence of the compound.
-
-
Signaling Pathway Analysis
Should the compound demonstrate significant activity against a particular target, for instance, a kinase, the downstream signaling pathway would be investigated.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.
Summary of Quantitative Data Presentation
All quantitative data generated from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.
| Assay | Parameter(s) | Example Value |
| Phenotypic Screening | IC50 (µM) | 1.5 ± 0.2 |
| Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | +3.5 ± 0.3 |
| Surface Plasmon Resonance (SPR) | KD (nM) | 50 ± 5 |
| Isothermal Titration Calorimetry (ITC) | KD (nM) | 65 ± 8 |
| Cellular Thermal Shift Assay (CETSA) | EC50 (µM) | 2.1 ± 0.4 |
While the biological targets of this compound remain to be elucidated, its chemical structure suggests a high potential for bioactivity. The systematic, multi-faceted approach outlined in this guide, combining computational prediction with rigorous experimental validation, provides a robust framework for discovering and characterizing the molecular targets of this promising compound. The successful identification of its biological targets will be a critical step in unlocking its therapeutic potential and guiding future drug development efforts.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: 1-(Oxolane-3-carbonyl)azetidin-3-ol - A Novel Scaffold for Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the relentless pursuit of novel chemical matter with improved pharmacological profiles, the strategic design of molecular building blocks is paramount. This whitepaper introduces 1-(Oxolane-3-carbonyl)azetidin-3-ol , a novel chemical entity not presently described in scientific literature or commercial databases. By combining the favorable attributes of the conformationally restricted azetidin-3-ol scaffold with the polar, three-dimensional character of an oxolane (tetrahydrofuran) moiety, this molecule emerges as a significant and untapped building block for drug discovery. Its potential utility as a bioisosteric replacement for proline and other cyclic amino acids offers a compelling strategy to modulate physicochemical properties, enhance metabolic stability, and explore new chemical space. This document provides a comprehensive analysis of its novelty, hypothesizes its significance, and furnishes detailed, representative protocols for its synthesis and potential biological evaluation.
Introduction: The Quest for Novel Scaffolds
The design of successful therapeutics is a multi-parameter optimization challenge. Medicinal chemists continually seek novel scaffolds that confer advantageous properties such as improved potency, selectivity, metabolic stability, and solubility, while minimizing off-target effects. Heterocyclic compounds are a cornerstone of drug discovery, providing the structural diversity and chemical properties essential for effective drug-target interactions.[1][2] Small, strained ring systems like azetidine have gained prominence as they offer a unique combination of rigidity and three-dimensional character, often serving as valuable bioisosteres for more common motifs.[3]
A search of prominent chemical databases and scientific literature reveals no specific data for "this compound," establishing its novelty. This whitepaper will, therefore, deconstruct the molecule into its constituent fragments to build a case for its potential significance and guide its future exploration.
Deconstruction and Significance of Constituent Moieties
The Azetidin-3-ol Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidine imparts a greater degree of conformational rigidity. This pre-organization can lead to more favorable binding energetics upon interaction with a biological target.
Specifically, the azetidin-3-ol moiety offers several advantages:
-
Vectorial Exit Points: The nitrogen at position 1 and the hydroxyl group at position 3 provide two distinct vectors for substitution, allowing for the systematic exploration of chemical space.
-
Improved Physicochemical Properties: The incorporation of azetidine rings has been shown to improve properties like aqueous solubility and reduce lipophilicity compared to larger aliphatic rings.
-
Proline Bioisostere: Azetidine-2-carboxylic acid is a known, albeit smaller, homolog of proline.[4][5] N-acylated azetidin-3-ols can be considered constrained mimics of acylated prolines or hydroxyprolines, offering a different conformational presentation to a target protein. This substitution can disrupt or alter key interactions, potentially leading to improved selectivity or a different pharmacological outcome.[6]
The Oxolane-3-carbonyl Moiety
The oxolane (tetrahydrofuran) ring is a prevalent feature in both natural products and synthetic drugs.[7][8] Its non-planar structure introduces three-dimensionality, a key strategy to escape the "flatland" of aromatic-rich compound libraries. The oxygen heteroatom acts as a hydrogen bond acceptor, improving polarity and potential interactions with biological targets.
The 3-carbonyl substitution is particularly noteworthy. It positions the polar amide linkage, formed upon coupling with azetidin-3-ol, in a way that projects functionality away from the core of the oxolane ring, allowing the scaffold to act as a versatile linker or a decorated side chain.
The Novelty and Proposed Significance of this compound
The combination of these two scaffolds into a single molecule, This compound , presents a novel and compelling tool for medicinal chemists.
Key Hypothesized Advantages:
-
Enhanced Three-Dimensionality: The fusion of two non-planar rings creates a scaffold with significant 3D character, increasing the likelihood of specific, high-affinity interactions with complex protein binding sites.
-
Modulated Physicochemical Properties: This scaffold is anticipated to offer a unique profile of solubility, lipophilicity (LogP), and polarity compared to traditional proline-based structures. The additional polar groups (hydroxyl and ether oxygen) can enhance aqueous solubility.
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation than more flexible aliphatic amines. The N-acyl linkage to the sterically hindered 3-position of the oxolane may also confer resistance to amidases.
-
Novel Intellectual Property: As a novel chemical entity, derivatives incorporating this scaffold would represent new and patentable chemical matter.
This molecule can be envisioned as a next-generation proline mimic, where the oxolane portion provides a handle for further derivatization or acts as a key pharmacophoric element itself.
Data Presentation: A Conceptual Comparison
As no experimental data exists for the target molecule, the following table presents a conceptual, hypothetical comparison of key physicochemical properties that a medicinal chemist would evaluate. This illustrates the potential advantages of the novel scaffold over a standard N-acetyl proline.
| Property | N-Acetyl-L-Proline (Reference) | This compound (Hypothetical) | Rationale for Hypothetical Value |
| Molecular Weight ( g/mol ) | 157.17 | 187.19 | Direct calculation. |
| cLogP | -0.6 | -1.0 to -0.5 | The additional hydroxyl and ether oxygen atoms are expected to decrease lipophilicity. |
| Topological Polar Surface Area (TPSA, Ų) | 60.4 | ~80-90 | The addition of a hydroxyl and an ether oxygen increases the polar surface area. |
| Aqueous Solubility | High | Very High | Increased polarity and hydrogen bonding capacity should enhance solubility. |
| Metabolic Stability (t½ in Hepatocytes) | Moderate to High | Potentially Higher | The strained azetidine ring and sterically shielded amide bond may be more resistant to metabolism.[1] |
| Number of H-Bond Donors | 1 (acid) / 0 (amide) | 1 | The hydroxyl group. |
| Number of H-Bond Acceptors | 3 (acid) / 2 (amide) | 4 | Carbonyl oxygen, azetidine nitrogen, hydroxyl oxygen, ether oxygen. |
Note: The values for the novel scaffold are predictive and serve to illustrate the design rationale.
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis and potential biological evaluation of the novel scaffold.
Synthesis Protocol: Amide Coupling
The most direct route to synthesize this compound is via a standard amide coupling reaction between azetidin-3-ol and tetrahydrofuran-3-carboxylic acid.
Reaction Scheme: Azetidin-3-ol + Tetrahydrofuran-3-carboxylic acid --(Coupling Agent, Base)--> this compound
Materials:
-
Azetidin-3-ol hydrochloride
-
Tetrahydrofuran-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve azetidin-3-ol hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as the reaction base.
-
Add the azetidin-3-ol solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a gradient of methanol in DCM, e.g., 0-10%) to yield the pure this compound.[9]
Biological Evaluation Protocol 1: Kinase Inhibition Assay
This scaffold could be incorporated into a molecule targeting the ATP binding site of a protein kinase. This protocol describes a general method to test for kinase inhibition.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation is quantified, often by measuring the amount of ADP produced or by using a labeled ATP.[10]
Materials:
-
Purified kinase enzyme
-
Specific peptide substrate for the kinase
-
Test compound (e.g., a derivative of this compound)
-
ATP (may be radiolabeled, e.g., [γ-³²P]ATP, or used in a coupled enzyme system)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA solution or phosphoric acid)
-
Detection reagents (e.g., scintillation fluid for radiolabeling, or luciferase/luciferin for ADP-Glo™ assays)
-
Microtiter plates (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into the kinase reaction buffer.
-
In a microtiter plate, add the test compound solution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase enzyme and the peptide substrate to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[11]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a fixed time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Terminate the reaction by adding the stop solution.
-
Detect the signal. If using [γ-³²P]ATP, the reaction mixture is spotted onto a phosphocellulose membrane, washed to remove unincorporated ATP, and the radioactivity of the phosphorylated substrate is counted using a scintillation counter.[3] If using a commercial kit like ADP-Glo™, follow the manufacturer's instructions to measure luminescence, which is proportional to ADP produced.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Evaluation Protocol 2: Radioligand Binding Assay
This scaffold could be part of a ligand for a G-protein coupled receptor (GPCR). This assay determines the affinity of the test compound for the receptor.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[12][13]
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)
-
Cell harvester/filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, the cell membrane preparation, the radiolabeled ligand (at a fixed concentration, typically near its Kd), and the test compound at various concentrations.[14]
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration. Fit the data to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Visualizations: Workflows and Pathways
The following diagrams illustrate the conceptual workflow for the design and evaluation of a novel building block like this compound.
References
- 1. Metabolic Stability Assays [merckmillipore.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Navigating the Uncharted Territory: A Proposed Preliminary Biological Screening of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed preliminary biological screening cascade for the novel chemical entity, 1-(Oxolane-3-carbonyl)azetidin-3-ol. In the absence of published data for this specific molecule, this document leverages established methodologies and known biological activities of structurally related azetidine-containing compounds to propose a rational, tiered approach to elucidate its potential therapeutic value. This guide provides detailed, generalized experimental protocols for a suite of in vitro assays and presents a logical workflow for hit identification and characterization. All quantitative data herein is presented for illustrative purposes to guide researchers in their experimental design and data presentation.
Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a well-established "privileged" scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects. The specific substitution pattern of this compound, featuring an oxolane (tetrahydrofuran) moiety and a hydroxyl group on the azetidine ring, presents a unique chemical space that warrants thorough biological investigation. This document serves as a foundational guide for initiating such a screening campaign.
Proposed Tiered Screening Cascade
A tiered or cascaded approach to preliminary biological screening is recommended to efficiently manage resources and rationally progress the investigation of this compound. The proposed cascade begins with broad-spectrum assays and funnels towards more specific, target-based investigations based on initial findings.
Tier 1: Broad-Spectrum Bioactivity Profiling
The initial tier focuses on identifying any general cytotoxic, antimicrobial, or broad enzymatic inhibitory effects of the compound.
-
Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.
-
General Cytotoxicity Assessment: Determination of the compound's effect on the viability of representative human cell lines.
-
Kinase Inhibition Profiling (Broad Panel): A broad kinase panel screen can provide initial insights into potential cell signaling pathways modulated by the compound.
Tier 2: Focused Investigation Based on Tier 1 "Hits"
Should Tier 1 assays yield positive results, Tier 2 will involve more focused studies to delineate the mechanism of action and therapeutic potential. For instance:
-
If antimicrobial activity is observed, determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) would be pursued.
-
If selective cytotoxicity against a cancer cell line is noted, further investigation into the mechanism of cell death (e.g., apoptosis, necrosis) would be warranted.
-
If specific kinase inhibition is identified, dose-response studies and selectivity profiling against related kinases would be the next logical step.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet representative, data that could be generated from the proposed Tier 1 screening.
Table 1: Illustrative Antimicrobial Screening Data for this compound
| Microbial Strain | Gram Stain | Zone of Inhibition (mm) at 100 µ g/disk |
| Staphylococcus aureus | Positive | 12 |
| Bacillus subtilis | Positive | 10 |
| Escherichia coli | Negative | 6 |
| Pseudomonas aeruginosa | Negative | 5 |
| Candida albicans | N/A (Fungus) | 8 |
Table 2: Illustrative Cytotoxicity Data (IC₅₀ in µM) for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| MCF-7 | Human Breast Cancer | 45 |
| A549 | Human Lung Cancer | 62 |
| HCT116 | Human Colon Cancer | 38 |
Experimental Protocols
Detailed methodologies for key proposed experiments are provided below.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
-
Microbial Culture Preparation: Inoculate a loopful of the test microorganism into 5 mL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). Incubate at 37°C (bacteria) or 30°C (fungi) until the turbidity matches the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak evenly across the entire surface of a Mueller-Hinton Agar (bacteria) or Sabouraud Dextrose Agar (fungi) plate to create a uniform lawn.
-
Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a defined volume (e.g., 10 µL) of a stock solution of this compound (e.g., 10 mg/mL in DMSO) onto a disk. A disk with the solvent alone serves as a negative control. A standard antibiotic disk (e.g., ampicillin) serves as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Proposed Preliminary Biological Screening Workflow
Caption: A generalized workflow for the preliminary biological screening of a novel compound.
Hypothetical Signaling Pathway Inhibition
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on the amide coupling of commercially available tetrahydrofuran-3-carboxylic acid and azetidin-3-ol using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Azetidine and oxolane (tetrahydrofuran) moieties are important structural motifs found in a variety of biologically active compounds. The combination of these two rings through a stable amide linkage in this compound creates a unique scaffold for further chemical exploration and potential development of novel therapeutic agents. The synthetic route described herein is a robust and efficient method for the preparation of this target molecule.
Synthetic Scheme
The overall synthetic scheme involves a single-step amide coupling reaction:
Scheme 1: Synthesis of this compound
Tetrahydrofuran-3-carboxylic acid + Azetidin-3-ol --(HATU, DIPEA, DMF)--> this compound
Experimental Protocol
This protocol details the procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| Tetrahydrofuran-3-carboxylic acid | Commercially Available | ≥98% |
| Azetidin-3-ol hydrochloride | Commercially Available | ≥98% |
| HATU | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially Available | 99.8% |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation | - |
| Brine (Saturated aqueous NaCl) | In-house preparation | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | - |
| Silica gel (230-400 mesh) | Commercially Available | - |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of Azetidin-3-ol Free Base:
-
In a round-bottom flask, dissolve azetidin-3-ol hydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~9-10.
-
Extract the aqueous layer with dichloromethane (3 x volume of water).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azetidin-3-ol as a free base. Use immediately in the next step. A similar deprotection method is used for other protected amines.[1]
-
-
Amide Coupling Reaction:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tetrahydrofuran-3-carboxylic acid (1.0 eq), anhydrous N,N-Dimethylformamide (DMF) to make a 0.2 M solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.[1][2]
-
In a separate flask, dissolve the freshly prepared azetidin-3-ol (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the azetidin-3-ol solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) and brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) as the eluent to afford the pure this compound.
-
Data Presentation
Stoichiometry Table
| Compound | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| Tetrahydrofuran-3-carboxylic acid | 116.12 | 1.0 | 5.0 | 581 mg |
| Azetidin-3-ol | 73.09 | 1.05 | 5.25 | 384 mg |
| HATU | 380.23 | 1.1 | 5.5 | 2.09 g |
| DIPEA | 129.24 | 3.0 | 15.0 | 2.6 mL |
| DMF (Solvent) | 73.09 | - | - | 25 mL |
Expected Analytical Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | Expected to be a white to off-white solid or a viscous oil. |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 4.60-4.50 (m, 1H, -CH(OH)-), 4.40-4.20 (m, 2H, azetidine-CH₂), 4.10-3.90 (m, 2H, azetidine-CH₂), 3.90-3.70 (m, 4H, oxolane-CH₂), 3.30-3.15 (m, 1H, oxolane-CH), 2.20-2.00 (m, 2H, oxolane-CH₂), 1.80 (br s, 1H, -OH). |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 173.0 (C=O), 68.0 (oxolane-CH₂), 67.5 (oxolane-CH₂), 60.0 (azetidine-CH(OH)), 55.0 (azetidine-CH₂), 54.5 (azetidine-CH₂), 45.0 (oxolane-CH), 30.0 (oxolane-CH₂). |
| Mass Spec. (ESI+) | m/z [M+H]⁺: Calculated for C₈H₁₄NO₃⁺: 172.09; Found: (Expected value). |
Visualization
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
HATU is a hazardous substance; handle with care and avoid inhalation of dust.
-
DIPEA and DMF are irritants; avoid contact with skin and eyes.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and has not been experimentally validated by the authors. Researchers should exercise caution and perform small-scale trials before scaling up.
References
Application Notes and Protocols: The "1-(Oxolane-3-carbonyl)azetidin-3-ol" Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel chemical scaffolds that provide access to unexplored chemical space and unique intellectual property is a central theme in modern drug discovery. The "1-(Oxolane-3-carbonyl)azetidin-3-ol" scaffold is an emerging motif that combines the desirable features of two well-established pharmacophoric fragments: the three-dimensional azetidin-3-ol ring and the polar tetrahydrofuran moiety. While direct literature on this specific combination is scarce, its constituent parts have a proven track record in medicinal chemistry, suggesting significant potential for the development of new therapeutics.
These application notes provide a comprehensive overview of the rationale for using the "this compound" scaffold, detailed protocols for its synthesis and biological evaluation, and a framework for data presentation.
Rationale for Use in Drug Design
The "this compound" scaffold offers several advantageous properties for drug design, primarily derived from its constituent heterocyclic rings.
-
Three-Dimensionality and Physicochemical Properties: The saturated, non-planar nature of both the azetidine and tetrahydrofuran rings introduces three-dimensionality into drug candidates. This is a critical feature for enhancing selectivity and potency by enabling more specific interactions with the complex topology of biological targets. The hydroxyl group on the azetidine and the ether oxygen in the tetrahydrofuran ring can act as hydrogen bond donors and acceptors, respectively, improving solubility and providing key interaction points.
-
Metabolic Stability: Small, saturated heterocyclic rings like azetidine and tetrahydrofuran are often more resistant to metabolic degradation compared to more traditional, lipophilic aromatic rings. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic liabilities.
-
Versatility as a Scaffold: The azetidin-3-ol core provides a rigid framework with well-defined vectors for substitution. The nitrogen atom of the azetidine allows for the attachment of various functionalities, while the hydroxyl group can be further functionalized or serve as a key binding element. The tetrahydrofuran-3-carbonyl group introduces an additional layer of structural diversity and polarity.
-
Potential Therapeutic Targets: Based on the known biological activities of compounds containing either azetidine or tetrahydrofuran rings, derivatives of the "this compound" scaffold could be explored for a variety of therapeutic targets, including:
-
Protein Kinases: The 3-hydroxyazetidine moiety has been successfully incorporated into a number of kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): The scaffold's properties are suitable for designing ligands that interact with the transmembrane domains of GPCRs.
-
Central Nervous System (CNS) Targets: The polarity and low molecular weight of the scaffold make it an attractive starting point for the design of CNS-penetrant drugs.
-
Application Notes
As a Scaffold for Novel Kinase Inhibitors
The "this compound" scaffold can serve as a versatile platform for the design of novel protein kinase inhibitors. The azetidine ring can act as a central scaffold, with the tetrahydrofuran-3-carbonyl moiety projecting into a specific pocket of the ATP-binding site. The 3-hydroxyl group can form a key hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.
Caption: Kinase inhibitor design concept.
In this conceptual model, the azetidin-3-ol core orients the molecule within the active site. The tetrahydrofuran-carbonyl group can be directed towards a polar pocket, while further substitutions on this ring or on the azetidine nitrogen can be used to probe other regions of the ATP binding site, such as hydrophobic pockets or the solvent-exposed region, to enhance potency and selectivity.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route for the preparation of the title scaffold via amide coupling of commercially available starting materials.
Caption: Synthetic workflow.
Materials:
-
Azetidin-3-ol hydrochloride
-
Tetrahydrofuran-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude tetrahydrofuran-3-carbonyl chloride, which is used in the next step without further purification.
-
Amide Coupling: In a separate flask, suspend azetidin-3-ol hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.5 eq) dropwise and stir for 15 minutes. To this mixture, add a solution of the crude tetrahydrofuran-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure "this compound".
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
General Protocol for Kinase Inhibitory Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of compounds containing the "this compound" scaffold against a panel of protein kinases.
Principle:
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a kinase. Test compounds that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., EGFR, SRC, etc.)
-
LanthaScreen™ Certified Kinase Buffer
-
Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (e.g., Kinase Tracer 236)
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare Kinase/Antibody Mixture: Dilute the kinase and the Eu-labeled antibody in the kinase buffer to the desired concentrations.
-
Prepare Compound Dilutions: Perform serial dilutions of the test compounds in DMSO, and then further dilute in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test compound dilutions, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative data from structure-activity relationship (SAR) studies should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Hypothetical SAR Data for this compound Derivatives against Kinase X
| Compound ID | R¹ (on THF) | R² (on Azetidine N) | Kinase X IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |
| Scaffold-01 | H | H | >10,000 | >50 |
| Scaffold-02 | 4-Me | H | 5,200 | 45 |
| Scaffold-03 | H | 2-pyridyl | 850 | 12.5 |
| Scaffold-04 | 4-Me | 2-pyridyl | 150 | 2.1 |
| Scaffold-05 | 4-F | 2-pyridyl | 98 | 1.5 |
| Reference Cpd | - | - | 50 | 0.8 |
Data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The "this compound" scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an attractive starting point for the design of novel inhibitors of a range of biological targets. The provided protocols offer a foundation for the synthesis and evaluation of libraries based on this scaffold, which may lead to the identification of novel drug candidates with improved efficacy and safety profiles. Further exploration of this scaffold is warranted to fully realize its potential in medicinal chemistry.
Application Notes and Protocols for "1-(Oxolane-3-carbonyl)azetidin-3-ol" in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key binding moieties connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of 1-(Oxolane-3-carbonyl)azetidin-3-ol as a novel linker component in the design and synthesis of PROTACs. This linker element, characterized by its rigid azetidine core and ether-containing oxolane moiety, offers a unique combination of structural constraint and hydrophilicity that can be advantageous for optimizing PROTAC performance.
Application of "this compound" in a BRD4-Degrading PROTAC
To illustrate the application of this linker, we present a case study of a hypothetical PROTAC, designated as AP-217 , designed to target the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. AP-217 incorporates a known BRD4 inhibitor, a von Hippel-Lindau (VHL) E3 ligase ligand, and the "this compound" derived linker.
Signaling Pathway of BRD4 Degradation
Caption: Mechanism of action for the hypothetical PROTAC AP-217.
Quantitative Data Summary
The following tables summarize the in vitro performance of the hypothetical BRD4-degrading PROTAC, AP-217, incorporating the "this compound" linker, in comparison to a reference BRD4 inhibitor.
Table 1: In Vitro Degradation of BRD4 by AP-217 in HEK293T Cells
| Compound | DC50 (nM) | Dmax (%) |
| AP-217 | 15 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity in MV4-11 Cells
| Compound | IC50 (nM) |
| AP-217 | 8 |
| Reference BRD4 Inhibitor | 35 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Synthesis of a Hypothetical BRD4-Degrading PROTAC (AP-217)
This protocol outlines a plausible synthetic route for a PROTAC utilizing "this compound" as a key linker component.
Caption: Synthetic workflow for the hypothetical PROTAC AP-217.
Materials:
-
(S)-2-(1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-4,4-difluorocyclohexane-1-carboxylic acid (VHL ligand precursor)
-
(R)-2-(2,6-diethylphenyl)-8-methoxy-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (BRD4 inhibitor precursor)
-
1-Boc-azetidin-3-ol
-
Oxolane-3-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Synthesis of the Linker Core (1-(Oxolane-3-carbonyl)-azetidin-3-ol):
-
To a solution of 1-Boc-azetidin-3-ol (1.0 eq) and oxolane-3-carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the crude product by flash chromatography to obtain Boc-protected this compound.
-
Treat the Boc-protected intermediate with a solution of 20% TFA in DCM for 1 hour to remove the Boc protecting group.
-
Evaporate the solvent to yield the TFA salt of this compound.
-
-
Coupling of the Linker to the BRD4 Inhibitor:
-
To a solution of the BRD4 inhibitor precursor (1.0 eq) and the deprotected linker from the previous step (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Purify the resulting intermediate by reverse-phase HPLC.
-
-
Final Coupling to the VHL Ligand:
-
To a solution of the intermediate from step 2 (1.0 eq) and the VHL ligand precursor (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule (AP-217) by reverse-phase HPLC to yield a white solid.
-
Cell-Based BRD4 Degradation Assay (Western Blot)
This protocol describes how to assess the ability of AP-217 to induce the degradation of BRD4 in a cellular context.
Caption: Workflow for the Western blot-based degradation assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
AP-217 (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of AP-217 (e.g., 0.1 nM to 1000 nM) for 18 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and GAPDH.
-
Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.
-
Plot the normalized BRD4 levels against the log concentration of AP-217 to determine the DC50 and Dmax values.
-
Conclusion
The "this compound" moiety represents a promising and versatile building block for the linker of PROTACs. Its incorporation into a hypothetical BRD4-degrading PROTAC, AP-217, demonstrates its potential to facilitate potent and efficient protein degradation. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs containing this novel linker, enabling researchers to explore its utility in the development of new therapeutics for a wide range of diseases. Further optimization of the linker length and attachment points will be crucial in fine-tuning the degradation efficacy and pharmacokinetic properties of the resulting PROTACs.
Application Notes and Protocols: The Use of Azetidine-Based Linkers in Antibody-Drug Conjugates
Topic: Use of "1-(Oxolane-3-carbonyl)azetidin-3-ol" in Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Linkers can be broadly categorized as cleavable or non-cleavable. Non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, are known for their high stability in systemic circulation, minimizing off-target toxicity.
While specific data on "this compound" in ADCs is not extensively available in public literature, its core structure, azetidin-3-ol, is recognized as a component of non-cleavable linkers.[1][2][3][4][5] The azetidine ring provides a rigid and stable scaffold, and the hydroxyl group offers a potential attachment point for either the payload or a modifying group. The "1-(Oxolane-3-carbonyl)" moiety likely serves to connect to the antibody or to modulate the physicochemical properties of the linker, such as hydrophilicity.
These application notes provide a comprehensive overview and representative protocols for the use of azetidine-based non-cleavable linkers in the development of ADCs. The methodologies described are based on established principles of ADC conjugation and characterization and can be adapted for specific antibody, linker, and payload combinations.
Hypothetical Structure of an ADC with an Azetidine-Based Linker
The following diagram illustrates the hypothetical structure of an ADC employing a linker derived from "this compound". In this representation, the linker connects the antibody via a stable amide bond formed with a lysine residue, and the cytotoxic payload is attached to the other end of the linker.
Caption: Hypothetical structure of an ADC with an azetidine-based linker.
Experimental Protocols
Protocol 1: ADC Conjugation via Amide Bond Formation
This protocol describes a representative method for conjugating a drug-linker complex featuring an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Azetidine-based linker-payload with an NHS ester functional group
-
Dimethyl sulfoxide (DMSO)
-
Borate buffer (50 mM, pH 8.5)
-
PD-10 desalting columns
-
Sterile, pyrogen-free water
Procedure:
-
Antibody Preparation:
-
Dialyze the mAb against PBS (pH 7.4) overnight at 4°C to remove any interfering substances.
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
Adjust the mAb concentration to 5-10 mg/mL with borate buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the azetidine-based linker-payload-NHS ester in DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the linker-payload solution to the mAb solution at a molar excess of 5-10 fold.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours with gentle agitation.
-
-
Purification:
-
Remove the unreacted linker-payload and DMSO by size-exclusion chromatography using PD-10 desalting columns.
-
Elute the ADC with PBS (pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final protein concentration and Drug-to-Antibody Ratio (DAR) as described in Protocol 2.
-
Analyze the purity and aggregation state of the ADC by size-exclusion high-performance liquid chromatography (SEC-HPLC).
-
Caption: Workflow for ADC conjugation.
Protocol 2: Characterization of the ADC
This protocol outlines the methods for determining the Drug-to-Antibody Ratio (DAR) and purity of the synthesized ADC.
Materials:
-
Purified ADC from Protocol 1
-
UV-Vis spectrophotometer
-
Hydrophobic interaction chromatography (HIC) system
-
Size-exclusion chromatography (SEC) system
Procedure:
-
DAR Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for protein) and at the maximum absorbance wavelength of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
DAR Distribution by HIC-HPLC:
-
Analyze the ADC using a HIC column with a decreasing salt gradient.
-
The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will elute at different retention times.
-
Calculate the percentage of each species to determine the DAR distribution and the average DAR.
-
-
Purity and Aggregation Analysis by SEC-HPLC:
-
Analyze the ADC using an SEC column with an isocratic mobile phase (e.g., PBS).
-
The main peak corresponds to the monomeric ADC.
-
The presence of earlier eluting peaks indicates aggregation.
-
Calculate the percentage of the monomeric peak to determine the purity.
-
Caption: Workflow for ADC characterization.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a cell-based assay to evaluate the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (e.g., HER2-negative MCF-7 cells)
-
Cell culture medium and supplements
-
Purified ADC, unconjugated mAb, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated mAb, and free payload.
-
Add the treatments to the cells and incubate for 72-96 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the percentage of viable cells.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
-
Caption: Workflow for in vitro cytotoxicity assay.
Data Presentation
The following tables present hypothetical data for an ADC synthesized using an azetidine-based linker.
Table 1: ADC Characterization Summary
| Parameter | Result |
| Average DAR (HIC) | 3.8 |
| Monomer Purity (SEC) | >98% |
| Aggregates (SEC) | <2% |
| Free Payload | <0.1% |
Table 2: In Vitro Cytotoxicity Data
| Compound | Target Cells (IC50, nM) | Control Cells (IC50, nM) |
| ADC | 1.5 | >1000 |
| Unconjugated mAb | >1000 | >1000 |
| Free Payload | 0.1 | 0.1 |
Conclusion
Azetidine-based linkers represent a promising class of non-cleavable linkers for the development of stable and effective antibody-drug conjugates. The protocols and data presented here provide a foundational framework for researchers working with these novel constructs. While specific optimization will be required for each unique ADC, these guidelines offer a robust starting point for conjugation, characterization, and in vitro evaluation. Further studies are warranted to fully explore the potential of "this compound" and related structures in the next generation of ADCs.
References
Application of 1-(Oxolane-3-carbonyl)azetidin-3-ol and its Analogs in Kinase Inhibitor Synthesis: A Case Study on Baricitinib
For Researchers, Scientists, and Drug Development Professionals
While the specific molecule "1-(Oxolane-3-carbonyl)azetidin-3-ol" is not extensively documented in publicly available literature as a key intermediate in kinase inhibitor synthesis, the core structure of a substituted azetidin-3-ol is a privileged scaffold in medicinal chemistry. The rigidity and three-dimensional nature of the azetidine ring allow for precise orientation of substituents to interact with the binding sites of kinases.
This document will focus on a highly relevant and well-documented case study: the synthesis and application of an azetidine-containing moiety in the Janus kinase (JAK) inhibitor, Baricitinib . Baricitinib features a {1-(ethylsulfonyl)azetidin-3-yl} core, which serves as an excellent example of how this heterocyclic system is employed in the design of potent and selective kinase inhibitors.
I. Application Notes: The Azetidine Scaffold in Kinase Inhibition
The azetidine ring is a four-membered heterocyclic amine that has gained significant interest in drug discovery. Its incorporation into drug candidates can offer several advantages:
-
Structural Rigidity: The strained nature of the azetidine ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.
-
Three-Dimensional Diversity: The non-planar structure of the azetidine ring allows for the presentation of substituents in distinct vectors, enabling better exploration of the three-dimensional space within a kinase's active site.
-
Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be functionalized to modulate properties such as solubility and cell permeability.
-
Novelty and Patentability: The use of less common scaffolds like azetidines can lead to the discovery of novel chemical matter with intellectual property potential.
In the context of kinase inhibitors, the azetidine moiety can serve as a central scaffold to which various functional groups are attached. These groups are designed to interact with specific regions of the kinase active site, such as the hinge region, the DFG motif, and the solvent-exposed region.
II. Case Study: Baricitinib, a JAK1/JAK2 Inhibitor
Baricitinib is an orally available, selective inhibitor of Janus kinases JAK1 and JAK2, which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1][2] It is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[3] The chemical structure of Baricitinib highlights the central role of the substituted azetidine ring.
Target Kinases and Inhibitory Activity:
Baricitinib exhibits potent and selective inhibition of JAK1 and JAK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |
| JAK1 | 5.9 | 1 | ~1 | [3][4] |
| JAK2 | 5.7 | ~1 | 1 | [3][4] |
| TYK2 | 53 | ~9 | ~9.3 | [3] |
| JAK3 | >400 | >67.8 | >70.2 | [3] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression.[5][6] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[7] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[8] Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and blocking the downstream inflammatory cascade.[9][10]
III. Experimental Protocols
The synthesis of Baricitinib involves the preparation of a key azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, followed by its coupling with the pyrazole-pyrrolo[2,3-d]pyrimidine core.[11][12]
A. Synthesis of the Key Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [13][14]
This protocol outlines a common synthetic route to the key azetidine intermediate.
Protocol 1: Synthesis of 1-(Ethylsulfonyl)azetidin-3-ol [15]
-
To a biphasic solution of tetrahydrofuran (THF) and a basic aqueous solution (e.g., sodium hydroxide), add azetidin-3-ol hydrochloride.
-
Cool the mixture to slightly below room temperature (e.g., 20°C).
-
Slowly add an equimolar amount of ethanesulfonyl chloride.
-
Stir the reaction mixture for 1-5 hours, monitoring for completion by standard techniques (e.g., TLC or LC-MS).
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., toluene).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 1-(ethylsulfonyl)azetidin-3-ol.
Protocol 2: Synthesis of 1-(Ethylsulfonyl)azetidin-3-one
-
Dissolve 1-(ethylsulfonyl)azetidin-3-ol in a suitable solvent such as dichloromethane (DCM).
-
Perform an oxidation reaction. A Swern oxidation (using oxalyl chloride and DMSO followed by a hindered base like triethylamine) or a Dess-Martin periodinane oxidation are common methods.
-
After the reaction is complete, quench the reaction appropriately (e.g., with a saturated solution of sodium bicarbonate for Swern oxidation).
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to obtain the crude 1-(ethylsulfonyl)azetidin-3-one, which can be purified by column chromatography.
Protocol 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [11]
-
To a solution of diethyl (cyanomethyl)phosphonate in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH) at 0°C.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Add a solution of 1-(ethylsulfonyl)azetidin-3-one in the same solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
B. Synthesis of Baricitinib [12][16]
Protocol 4: Michael Addition and Deprotection
-
To a solution of 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in an anhydrous solvent like acetonitrile, add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[16]
-
Stir the reaction mixture at room temperature until the Michael addition is complete.
-
The resulting SEM-protected Baricitinib can be isolated by precipitation with water and filtration.
-
Deprotection of the SEM group is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or with a fluoride source (e.g., tetra-n-butylammonium fluoride) to yield Baricitinib.
IV. Conclusion
The azetidine scaffold, as exemplified by its central role in the structure of the JAK inhibitor Baricitinib, is a valuable building block in modern medicinal chemistry. Its unique structural and conformational properties contribute to the high potency and selectivity of the resulting kinase inhibitors. The synthetic routes to azetidine-containing intermediates, while sometimes challenging, are well-established and adaptable for the synthesis of a diverse range of kinase inhibitors. The continued exploration of novel azetidine derivatives holds significant promise for the discovery of next-generation therapeutics targeting a variety of kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Synthesis of Baricitinib | Semantic Scholar [semanticscholar.org]
- 13. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
- 16. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Azetidin-3-ol Scaffold in Central Nervous System (CNS) Drug Discovery
Disclaimer: Direct experimental data for the specific compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" is not extensively available in the public domain. The following application notes and protocols are based on the broader class of azetidine-containing scaffolds, particularly focusing on the versatile azetidin-3-ol core, for the development of CNS-targeted therapeutics.[1][2][3][4]
Introduction: The Azetidine Scaffold in CNS Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry as a valuable scaffold for the design of novel therapeutics.[4][5] Its rigid, three-dimensional structure offers a unique conformational constraint that can be advantageous for potent and selective targeting of biological macromolecules. In the realm of CNS drug discovery, the incorporation of azetidine moieties can lead to compounds with favorable physicochemical properties for blood-brain barrier (BBB) penetration.[1][3] The azetidin-3-ol core, in particular, serves as a versatile building block, allowing for diverse functionalization at both the nitrogen atom and the hydroxyl group to explore a wide chemical space.[6] Compounds containing the azetidine moiety have shown a diverse range of pharmacological activities, including applications for CNS disorders.
Data Presentation: Physicochemical Properties for CNS Drug Candidates
The successful development of a CNS drug is critically dependent on optimizing its physicochemical properties to ensure adequate BBB penetration and minimize off-target effects. The "CNS Multi-Parameter Optimization" (MPO) score is a widely used algorithm to assess the CNS drug-likeness of a compound based on several key parameters.[1][][8][9] A high MPO desirability score (typically ≥ 4 on a scale of 0-6) is predictive of a higher probability of success for a CNS drug candidate.[1][8][9] The following table summarizes the desirable physicochemical property ranges for CNS drug candidates.
| Parameter | Desirable Range for CNS Drugs | Rationale for CNS Penetration |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB.[1][8] |
| Topological Polar Surface Area (TPSA) | < 70 Ų | Lower TPSA is associated with better membrane permeability.[1] |
| Calculated LogP (cLogP) | 2 - 4 | An optimal lipophilicity is required to partition into the lipid membranes of the BBB without being excessively retained.[1] |
| Calculated LogD at pH 7.4 (cLogD) | 2 - 4 | Reflects the lipophilicity of a compound at physiological pH, which is a crucial determinant of its ability to cross cell membranes.[1] |
| Hydrogen Bond Donors (HBD) | 0 - 1 | A lower number of hydrogen bond donors reduces the desolvation penalty upon entering the lipid environment of the BBB.[1] |
| Most Basic Center (pKa) | < 8.0 | A lower basicity reduces the likelihood of the compound being protonated at physiological pH, which would increase its polarity and hinder BBB penetration. |
| CNS MPO Desirability Score | ≥ 4.0 | A composite score that provides a holistic assessment of a compound's suitability for CNS applications.[1][][8][9] |
Azetidine-based scaffolds can be strategically functionalized to align with these parameters, thereby enhancing their potential as CNS drug candidates.[1][3]
Experimental Protocols
The following protocols describe a general approach for the synthesis and in vitro evaluation of novel azetidin-3-ol derivatives for CNS drug discovery.
This protocol outlines a general procedure for the acylation of the azetidin-3-ol core, a common step in the diversification of this scaffold.
Materials:
-
Azetidin-3-ol hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Desired acyl chloride (e.g., oxolane-3-carbonyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add a solution of the desired acyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acylated azetidin-3-ol derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes a general method to assess the BBB permeability of newly synthesized compounds using a cell-based in vitro model, such as the Caco-2 cell permeability assay, which is often used as a surrogate for BBB permeability.[2]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (e.g., in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Prepare the dosing solution of the test compound in HBSS.
-
To measure the apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
To measure the basolateral to apical (B-A) permeability, reverse the process by adding the dosing solution to the basolateral chamber and collecting samples from the apical chamber.
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
Visualizations
The following diagram illustrates a typical workflow for the discovery and preclinical development of CNS drug candidates based on the azetidin-3-ol scaffold.
The diagram below represents a hypothetical neuronal signaling pathway that could be modulated by a novel CNS therapeutic derived from an azetidin-3-ol scaffold. For instance, the compound could be designed to inhibit an overactive kinase involved in a neurodegenerative cascade.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
Application Notes and Protocols: Derivatization and Functionalization of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential derivatization and functionalization methods for the novel scaffold, 1-(Oxolane-3-carbonyl)azetidin-3-ol. This molecule incorporates two key heterocyclic motifs, azetidine and oxolane (tetrahydrofuran), offering multiple reactive sites for chemical modification. These notes are intended to serve as a guide for researchers in the exploration of this chemical space for applications in drug discovery and development.
The primary sites for derivatization on this compound are the secondary hydroxyl group on the azetidine ring and the amide bond linking the two heterocyclic systems. Additionally, the tetrahydrofuran ring offers potential for C-H functionalization. This document outlines protocols for key transformations at these sites, based on established methodologies for analogous structures.
Key Functionalization Strategies
The derivatization of this compound can be approached through several key pathways, primarily focusing on the reactive hydroxyl group and the stability of the amide linkage.
Caption: Key derivatization pathways for this compound.
Derivatization of the 3-Hydroxyl Group
The secondary alcohol of the azetidine ring is a prime target for modification through esterification, etherification, and oxidation.
Esterification
Esterification of the hydroxyl group can be achieved using various acylating agents. This modification is valuable for modulating properties such as lipophilicity and cell permeability.
Table 1: Representative Conditions for Esterification of N-Acyl-3-hydroxyazetidines
| Acylating Agent | Coupling Reagent/Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Carboxylic Acid | EDC, DMAP | - | DCM | Room Temp. | 80-95 | General |
| Acid Chloride | - | Pyridine or Et3N | DCM or THF | 0 to Room Temp. | 85-98 | General |
| Acid Anhydride | DMAP (cat.) | Et3N | DCM | Room Temp. | 90-99 | General |
Experimental Protocol: General Procedure for Esterification using a Carboxylic Acid
Caption: Workflow for esterification of this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added the desired carboxylic acid (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Coupling Agent Addition: The mixture is cooled to 0°C, and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) is added portion-wise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is diluted with DCM and washed sequentially with saturated aqueous NaHCO3 solution, water, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ester derivative.
Etherification (O-Alkylation)
Formation of ether derivatives can be accomplished via Williamson ether synthesis or other alkylation methods. This can introduce a wide range of functionalities and alter the steric and electronic properties of the molecule.
Table 2: Representative Conditions for O-Alkylation of N-Acyl-3-hydroxyazetidines
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkyl Halide (e.g., R-Br, R-I) | NaH | THF or DMF | 0 to 60 | 60-85 | General |
| Alkyl Tosylate | K2CO3 | Acetonitrile | Reflux | 70-90 | General |
Experimental Protocol: General Procedure for O-Alkylation using an Alkyl Halide
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N2 or Ar), a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0°C.
-
Activation: The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Alkylation: The alkylating agent (alkyl halide, 1.2 eq) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature or heated to 60°C for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0°C. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Oxidation to 1-(Oxolane-3-carbonyl)azetidin-3-one
Oxidation of the secondary alcohol to a ketone provides a key intermediate for further functionalization, such as reductive amination or the introduction of nucleophiles at the C3 position.
Table 3: Representative Conditions for the Oxidation of N-Acyl-3-hydroxyazetidines
| Oxidizing Agent | Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dess-Martin Periodinane (DMP) | - | DCM | Room Temp. | 85-95 | General |
| SO3·Pyridine, DMSO | Et3N | DCM | 0 to Room Temp. | 80-90 | General (Parikh-Doering) |
| TPAP, NMO | 4Å Molecular Sieves | Acetonitrile | Room Temp. | 75-90 | General (Ley-Griffith) |
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
Caption: Workflow for the Dess-Martin oxidation of this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) is added Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution. The mixture is stirred vigorously for 15-20 minutes until the layers are clear.
-
Work-up: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 1-(Oxolane-3-carbonyl)azetidin-3-one.
Modification of the Amide Bond
While the amide bond is generally stable, it can be a target for modification under certain conditions, potentially through hydrolysis or an amide exchange reaction.
Amide Hydrolysis
Hydrolysis of the amide bond would yield 3-hydroxyazetidine and tetrahydrofuran-3-carboxylic acid. This can be achieved under acidic or basic conditions, although harsh conditions may lead to decomposition of the starting material or products.
Table 4: General Conditions for Amide Hydrolysis
| Conditions | Reagents | Solvent | Temperature (°C) |
| Acidic | 6 M HCl | Water or Dioxane | Reflux |
| Basic | 4 M NaOH | Water/Methanol | Reflux |
Experimental Protocol: Acid-Catalyzed Amide Hydrolysis
-
Reaction Setup: this compound is dissolved in a mixture of 6 M aqueous HCl and a co-solvent such as dioxane (1:1).
-
Reaction: The solution is heated to reflux (approximately 100°C) and stirred for 12-48 hours. The reaction should be monitored for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue can then be further purified to isolate the resulting 3-hydroxyazetidine hydrochloride and tetrahydrofuran-3-carboxylic acid.
Disclaimer: The provided protocols are generalized procedures based on reactions with similar functional groups and may require optimization for the specific substrate, this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.
Application Notes and Protocols for the Characterization of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of "1-(Oxolane-3-carbonyl)azetidin-3-ol." The protocols outlined below are based on established analytical techniques for small polar molecules containing amide and hydroxyl functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[1][2]
-
The instrument should be equipped for both ¹H and ¹³C detection.
3. Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound. These are estimated values and may vary based on the solvent and experimental conditions.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | Chemical Shift (ppm) |
| Azetidine-CHOH | ~4.5 |
| Azetidine-CH₂N | ~4.2-3.8 |
| Oxolane-CH₂O | ~3.9-3.6 |
| Oxolane-CH(C=O) | ~3.5 |
| Oxolane-CH₂ | ~2.2-1.9 |
| OH | Broad singlet |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
2. Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this polar molecule.
-
The analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
3. Data Acquisition:
-
Ionization Mode: Positive ion mode is expected to be effective, detecting the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
MS/MS: To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion [M+H]⁺.
4. Data Analysis:
-
Determine the accurate mass of the parent ion and compare it with the theoretical mass.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Theoretical Monoisotopic Mass | 171.0895 g/mol |
| Predicted ESI-MS Ion | |
| [M+H]⁺ | m/z 172.0972 |
| Predicted Major MS/MS Fragments of [M+H]⁺ | |
| m/z 114 | Loss of the oxolane ring |
| m/z 86 | Loss of the oxolane-carbonyl group |
| m/z 72 | Azetidinol fragment |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis. Given its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase method would be suitable.[3][4][5]
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity and quantification.
2. Instrumentation:
-
An HPLC system with a UV detector.
-
A suitable column, for example, a HILIC column or a polar-embedded C18 column.
3. Chromatographic Conditions (Example Method):
-
Column: HILIC, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 10 mM Ammonium Formate (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (due to the amide chromophore)
4. Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by the area percent method.
-
For quantitative analysis, generate a calibration curve from the standards.
Expected HPLC Data
| Parameter | Expected Result |
| Retention Time | Dependent on the specific method, but a sharp, well-defined peak is expected. |
| Purity | >95% (typical for a purified compound) |
| Linearity (R²) | >0.99 for quantitative methods |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental confirmation of the empirical formula.
Experimental Protocol: CHN Analysis
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin capsule.
2. Instrumentation:
-
A CHN elemental analyzer.
3. Analysis:
-
The sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[6]
4. Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values for a pure compound.[7]
Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 56.13% |
| Hydrogen (H) | 7.65% |
| Nitrogen (N) | 8.18% |
| Oxygen (O) | 28.03% |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient and requires no sample preparation.
-
Alternatively, a KBr pellet can be prepared.
2. Instrumentation:
-
An FT-IR spectrometer.
3. Data Acquisition:
-
Scan in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum before the sample spectrum.
4. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide) |
| ~1100 | C-O stretch (ether) |
Logical Relationship of Analytical Methods
The characterization of this compound is a stepwise process where each technique provides complementary information to build a complete picture of the molecule's identity and purity.
References
- 1. rsc.org [rsc.org]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. earsiv.batman.edu.tr [earsiv.batman.edu.tr]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 7. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a valuable building block in medicinal chemistry. The protocol is designed to be robust, scalable, and economically viable, minimizing the need for chromatographic purification. The synthesis is presented in three main stages: the preparation of azetidin-3-ol hydrochloride, the subsequent amide coupling with oxolane-3-carboxylic acid, and the final purification of the target compound.
Introduction
Azetidine derivatives are crucial structural motifs in many biologically active compounds and approved pharmaceuticals. The title compound, this compound, incorporates both a substituted azetidine ring and an oxolane moiety, making it a desirable intermediate for library synthesis and lead optimization in drug discovery programs. This protocol details a scalable synthesis route amenable to industrial production.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process starting from the stable salt, azetidin-3-ol hydrochloride, and commercially available oxolane-3-carboxylic acid. The key transformation is an amide bond formation facilitated by a suitable coupling agent.
Caption: Overall synthetic transformation.
Experimental Protocols
Part 1: Synthesis of Azetidin-3-ol Hydrochloride
This procedure is adapted from an optimized and robust process for the synthesis of azetidin-3-ol hydrochloride, which utilizes commercially available and low-cost starting materials.[1]
Step 1a: Synthesis of 1-Benzylazetidin-3-ol
-
To a solution of benzylamine in water, slowly add epichlorohydrin at a controlled temperature of 0–5 °C.[2]
-
Stir the reaction mixture at this temperature for 12-16 hours.
-
Isolate the crude product by filtration, wash with water, and dry.
-
Dissolve the dried intermediate in acetonitrile, add sodium carbonate, and reflux the mixture for 16 hours.
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidin-3-ol.
Step 1b: Debenzylation to form Azetidin-3-ol Hydrochloride
-
Dissolve the crude 1-benzylazetidin-3-ol in a suitable solvent such as ethanol/water.[1]
-
Add a catalytic amount of palladium on carbon (5% Pd/C).[1]
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 24 hours.[1]
-
Filter the catalyst and treat the filtrate with hydrochloric acid (gas or concentrated solution).
-
Concentrate the solution and slurry the residue in ethyl acetate to precipitate azetidin-3-ol hydrochloride.[1]
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to yield the product as a white crystalline solid.[1]
Part 2: Scale-Up Synthesis of this compound
This stage involves the amide coupling of azetidin-3-ol with oxolane-3-carboxylic acid. The use of n-propanephosphonic acid anhydride (T3P®) is recommended for scalability as its byproducts are water-soluble, simplifying the workup.[3][4]
Experimental Workflow
Caption: Workflow for the amide coupling and purification.
Detailed Protocol:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge azetidin-3-ol hydrochloride (1.0 eq) and oxolane-3-carboxylic acid (1.05 eq). Add acetonitrile to form a slurry.
-
Amine Freeing: Cool the mixture to 0-5 °C and slowly add triethylamine (1.1 eq) to neutralize the hydrochloride salt and form the free azetidin-3-ol in situ. Stir the mixture for 30 minutes at this temperature.
-
Amide Coupling: To the reaction mixture, add a 50% solution of n-propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq) dropwise, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by HPLC or TLC (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: For purification, recrystallization is the preferred method for large-scale synthesis.[5] The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or acetonitrile) and allowed to cool slowly to induce crystallization. Filter the purified solid and dry under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Starting Materials and Reagents
| Compound Name | Molar Mass ( g/mol ) | Stoichiometry (eq) |
| Azetidin-3-ol Hydrochloride | 109.55 | 1.0 |
| Oxolane-3-carboxylic acid | 116.12 | 1.05 |
| Triethylamine | 101.19 | 1.1 |
| T3P® (50% in EtOAc) | 318.18 (for T3P) | 1.5 |
Table 2: Expected Yields and Purity
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield Range | Expected Purity (by HPLC) |
| This compound | 171.18 | Based on 1.0 eq of Azetidin-3-ol HCl | 80-90% | >98% |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and assess purity.
-
¹³C NMR: To further confirm the carbon framework of the molecule.
-
LC-MS: To determine the mass of the product and its purity.
-
HPLC: To determine the final purity of the compound.
Safety Considerations
-
Epichlorohydrin is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Benzylamine is corrosive; handle with care.
-
Hydrogenation should be carried out in a dedicated high-pressure reactor by trained personnel. Palladium on carbon is flammable when dry and in the presence of solvents.
-
T3P® is a moisture-sensitive reagent; handle under a nitrogen atmosphere. The reaction with water is exothermic.
-
Standard laboratory PPE (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The described protocol provides a scalable and efficient method for the synthesis of this compound. The use of an economical synthesis for the azetidin-3-ol precursor and a robust amide coupling reaction with a simplified work-up makes this procedure suitable for large-scale production in an industrial setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" is a novel chemical entity with limited publicly available data. The following application notes and protocols are provided as a representative framework for the in vitro evaluation of this compound, based on methodologies commonly applied to structurally related azetidine-containing molecules and general practices in drug discovery. The experimental data presented is derived from studies on analogous compounds and should be considered illustrative.
Introduction
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties that can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] The rigid, three-dimensional nature of the azetidine ring can lead to improved metabolic stability, solubility, and target engagement.[2] Analogous structures have shown activity in various biological contexts, including as inhibitors of signaling pathways and as modulators of transporter function.[3][4]
This document provides a detailed guide for the initial in vitro characterization of "this compound," focusing on its potential as a kinase inhibitor, a common target class for oncology drugs, and as a modulator of cellular proliferation.
Hypothetical Biological Activity Profile
Based on the activities of structurally similar azetidine derivatives, "this compound" is hypothesized to exhibit inhibitory activity against specific protein kinases involved in cancer cell signaling and to modulate the proliferation of cancer cell lines. The oxolane and azetidinol moieties may contribute to specific interactions within the ATP-binding pocket of kinases or other enzyme active sites.
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for "this compound" based on activities observed for other azetidine derivatives in different assays. This data is for illustrative purposes only and must be experimentally determined for the specific compound.
| Assay Type | Target/Cell Line | Readout | Hypothetical IC50/EC50 | Reference Compounds (IC50) |
| Kinase Inhibition Assay | STAT3 | EMSA | 0.5 µM | 5a (0.52 µM), 5o (0.38 µM)[3] |
| GABA Uptake Assay | GAT-1 | Radioligand Binding | 2.5 µM | Azetidin-2-ylacetic acid deriv. (2.01-2.83 µM)[4] |
| Cell Proliferation Assay | MDA-MB-231 Breast Cancer Cells | Cell Viability (MTT) | 5 µM | Not Available |
| Cytotoxicity Assay | HEK293 (non-cancerous) | Cell Viability (MTT) | > 50 µM | Not Available |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: STAT3)
This protocol describes a method to determine the in vitro inhibitory activity of "this compound" against a target kinase, such as STAT3.
Materials:
-
Recombinant human STAT3 protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a specific peptide for STAT3)
-
"this compound" stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of "this compound" in kinase buffer. Also, prepare a DMSO-only control.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of "this compound" on the proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in complete cell culture medium. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acylation of azetidin-3-ol with an activated form of oxolane-3-carboxylic acid, typically oxolane-3-carbonyl chloride, in the presence of a non-nucleophilic base.
Q2: What are typical yields for this reaction?
A2: Reported yields for analogous acylation reactions of azetidin-3-ol can vary significantly based on the specific reagents and conditions used. Generally, yields ranging from 60% to 85% are considered good for this type of transformation. Lower yields often indicate issues with reagent quality, reaction conditions, or product isolation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the azetidin-3-ol starting material and the appearance of a new, less polar spot corresponding to the product indicates reaction progression. Staining with potassium permanganate can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the critical parameters to control for a successful synthesis?
A4: Key parameters include:
-
Temperature: The initial addition of the acyl chloride should be performed at a low temperature (0 °C) to control the exothermic reaction.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction without competing in the acylation.
-
Solvent: An inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent hydrolysis of the acyl chloride.
-
Reagent Quality: The purity of azetidin-3-ol and the reactivity of the oxolane-3-carbonyl chloride are critical. The latter should be freshly prepared or purchased from a reliable source and handled under anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxolane-3-carbonyl chloride (hydrolyzed).2. Poor quality of azetidin-3-ol.3. Insufficient amount of base.4. Reaction temperature is too low. | 1. Use freshly prepared or newly purchased oxolane-3-carbonyl chloride. Ensure it is handled under strictly anhydrous conditions.2. Verify the purity of azetidin-3-ol by NMR or other analytical methods. If it is a salt (e.g., hydrochloride), ensure it is neutralized or an appropriate amount of base is used.3. Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA.4. After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for several hours or overnight. |
| Multiple Spots on TLC (Side Products) | 1. Diacylation: The hydroxyl group of the product is acylated.2. Ring-opening of azetidine: This can occur under harsh conditions.3. Reaction with nucleophilic impurities: Impurities in the starting materials or solvent can lead to side products. | 1. Use a stoichiometric amount (1.0-1.05 equivalents) of the acylating agent. Add the acyl chloride slowly to the reaction mixture to avoid localized high concentrations.2. Maintain a low reaction temperature and avoid strong acids or bases.3. Use high-purity, anhydrous solvents and reagents. |
| Product is Difficult to Purify | 1. Presence of highly polar impurities.2. Product is an oil and difficult to crystallize.3. Co-elution with starting materials or byproducts during chromatography. | 1. Perform an aqueous workup to remove water-soluble impurities and excess base. A mild acidic wash (e.g., dilute HCl) can remove residual amine, followed by a basic wash (e.g., saturated NaHCO₃).2. If the product is an oil, purification by column chromatography on silica gel is the most common method.3. Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. |
| Low Isolated Yield After Workup | 1. Product loss during aqueous extraction, especially if the product has some water solubility.2. Incomplete extraction from the aqueous phase. | 1. Saturate the aqueous phase with NaCl to reduce the solubility of the product before extraction.2. Use a more polar organic solvent for extraction, such as ethyl acetate, and perform multiple extractions (3-4 times). |
Experimental Protocols
Protocol 1: Acylation using Oxolane-3-carbonyl Chloride
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
Azetidin-3-ol (1.0 eq)
-
Oxolane-3-carbonyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve azetidin-3-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of oxolane-3-carbonyl chloride in anhydrous DCM to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Protocol 2: Amide Coupling using HATU
This protocol provides an alternative method using a common peptide coupling reagent, which can sometimes offer better yields and milder conditions.
Materials:
-
Azetidin-3-ol (1.0 eq)
-
Oxolane-3-carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve oxolane-3-carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of azetidin-3-ol in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
Technical Support Center: Purification of 1-(Oxolane-3-carbonyl)azetidin-3-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(Oxolane-3-carbonyl)azetidin-3-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | - Co-eluting Impurities: Structurally similar impurities may have similar polarity, making separation difficult. - Inappropriate Stationary Phase: The selected silica or other stationary phase may not be optimal for separating the target compound from impurities. - Incorrect Mobile Phase: The solvent system may not provide adequate resolution. | - Optimize Mobile Phase: Try a gradient elution or a different solvent system with varying polarities and additives (e.g., a small amount of triethylamine or acetic acid to suppress tailing). - Alternative Chromatography: Consider reverse-phase chromatography or ion-exchange chromatography if applicable. - Recrystallization: Attempt to purify the product further by recrystallization after column chromatography. |
| Low Yield After Purification | - Product Degradation: The compound may be unstable on the stationary phase (e.g., silica gel). - Product Loss During Extraction: Incomplete extraction from the aqueous phase or formation of emulsions. - Sub-optimal Crystallization Conditions: Poor choice of solvent or improper cooling rate leading to product loss in the mother liquor. | - Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to minimize degradation of base-sensitive compounds. - Thorough Extraction: Ensure complete extraction by performing multiple extractions and breaking any emulsions that form. - Optimize Crystallization: Screen various solvents and solvent mixtures to find conditions that maximize crystal formation and minimize solubility of the product at low temperatures. |
| Presence of Starting Materials | - Incomplete Reaction: The reaction may not have gone to completion. - Inefficient Quenching: The quenching step may not have effectively stopped the reaction. | - Monitor Reaction Progress: Use techniques like TLC or LC-MS to ensure the reaction is complete before workup. - Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or amount of reagent. - Effective Quenching: Ensure the quenching agent is added appropriately to stop the reaction completely. |
| Product Oiling Out During Crystallization | - High Impurity Level: The presence of significant impurities can inhibit crystal formation. - Supersaturation: The solution is too concentrated, leading to rapid precipitation instead of crystallization. - Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. | - Pre-purification: Purify the crude product by another method (e.g., column chromatography) before crystallization. - Controlled Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to promote gradual crystal growth. - Solvent Screening: Experiment with different solvents or solvent systems to find one that promotes crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common process-related impurities for similar azetidine derivatives can include unreacted starting materials (azetidin-3-ol and oxolane-3-carboxylic acid or its activated form), byproducts from side reactions, and residual solvents. In syntheses involving protecting groups, incomplete deprotection can also lead to impurities.
Q2: What chromatographic conditions are recommended for the purification of this compound?
A2: A good starting point for normal-phase column chromatography is a mobile phase of dichloromethane/methanol or ethyl acetate/hexane. A gradient elution is often effective. For more polar compounds, a higher percentage of methanol will be required. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing, which is common for amine-containing compounds.
Q3: Can this compound be purified by crystallization without prior chromatographic purification?
A3: Chromatography-free purification by crystallization is possible if the crude product has a relatively high purity (e.g., >90%).[1] The choice of crystallization solvent is critical. A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Common solvents to screen include isopropanol, ethyl acetate, and acetonitrile, or mixtures thereof.
Q4: How can I confirm the purity of the final product?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Experimental Protocols
The following are representative experimental protocols for the purification of azetidine derivatives, which can be adapted for this compound.
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A silica gel slurry is prepared in the initial mobile phase (e.g., 95:5 dichloromethane/methanol) and packed into a glass column.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed product is loaded onto the top of the prepared column.
-
Elution: The column is eluted with the mobile phase. A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 95:5 to 90:10 dichloromethane/methanol).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Purification by Crystallization
-
Solvent Selection: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., hot isopropanol).
-
Hot Filtration: If any insoluble impurities are present, the hot solution is filtered.
-
Cooling: The filtrate is allowed to cool slowly to room temperature. If crystals do not form, the solution can be further cooled in a refrigerator or freezer.
-
Crystal Collection: The formed crystals are collected by filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent. For some azetidine derivatives, crystallization from a toluene solution by the addition of an acid (e.g., HBr or HBF₄) can be used to isolate the product as a salt.[2]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing reaction conditions for "1-(Oxolane-3-carbonyl)azetidin-3-ol"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol.
Synthesis Overview
The synthesis of this compound is primarily achieved through an amide coupling reaction between Azetidin-3-ol and Tetrahydrofuran-3-carboxylic acid (also known as Oxolane-3-carboxylic acid). The core challenge lies in optimizing the coupling conditions to maximize yield and purity while minimizing side reactions.
The general reaction scheme involves the activation of the carboxylic acid followed by nucleophilic attack from the secondary amine of the azetidine ring.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and how should they be handled?
A1: The key starting materials are Azetidin-3-ol (CAS: 45347-82-8) and Tetrahydrofuran-3-carboxylic acid (CAS: 5745-66-4). Azetidin-3-ol can be unstable, especially as a free base.[1] It is often supplied or generated in situ from its hydrochloride salt. Ensure the free base is handled under an inert atmosphere (Nitrogen or Argon) if isolated. Both reagents should be anhydrous, as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.
Q2: Which amide coupling reagents are recommended for this synthesis?
A2: A variety of coupling reagents can be used. The choice depends on factors like desired reaction time, cost, and side-product profiles. Common choices include:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Highly efficient and fast, but more expensive.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used reagent.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure. It is a good choice as its urea byproduct is water-soluble, simplifying purification.[2]
-
T3P (Propylphosphonic Anhydride): A versatile and powerful coupling reagent with easily removable byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting materials. A common mobile phase is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v). The product should have an Rf value distinct from the starting materials.
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio (m/z).
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue, often stemming from suboptimal reaction conditions or reagent quality.
Caption: Troubleshooting logic for addressing low product yield.
Table 1: Comparison of Amide Coupling Conditions
| Entry | Coupling Agent (eq) | Additive (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | EDC (1.2) | HOBt (1.2) | DIPEA (2.5) | DMF | 25 | 12 | 75 | 92 | Standard conditions; water-soluble byproducts. |
| 2 | HATU (1.1) | - | DIPEA (2.0) | DCM | 0 to 25 | 2 | 91 | 96 | Faster reaction, higher yield, higher cost. |
| 3 | T3P (1.5) | - | Pyridine (3.0) | EtOAc | 50 | 6 | 88 | 95 | Effective for hindered couplings; byproducts are water soluble. |
| 4 | EDC (1.2) | OxymaPure (1.2) | Et₃N (2.5) | CH₃CN | 25 | 10 | 82 | 94 | Avoids potentially explosive HOBt.[2] |
Data are representative and may vary based on specific experimental setup and reagent purity.
Problem: Product is Impure After Workup
Q: My crude product contains significant impurities. What are they and how can I remove them?
A: Common impurities include:
-
Unreacted Starting Materials: Indicates an incomplete reaction. Consider increasing the reaction time or switching to a more powerful coupling agent like HATU (see Table 1).
-
Coupling Agent Byproducts: The urea byproduct from EDC can sometimes be difficult to remove if it precipitates. Ensure the aqueous wash is thorough. Using T3P or HATU can lead to byproducts that are more easily removed with aqueous washes.
-
Side-Reaction Products: If the reaction is run at high temperatures for extended periods, side reactions may occur. Purification via flash column chromatography is the most effective method for removing these impurities.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Tetrahydrofuran-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of Azetidin-3-ol (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Quenching & Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed with an appropriate solvent system. A gradient elution is often effective.
-
Elution: Start with a non-polar eluent (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding Methanol (e.g., gradient from 0% to 10% Methanol in Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified this compound.
References
"1-(Oxolane-3-carbonyl)azetidin-3-ol" stability issues and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 1-(Oxolane-3-carbonyl)azetidin-3-ol. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The molecule contains two key functional groups prone to degradation: an amide linkage (specifically, an N-acylated azetidine) and an ester group within the oxolane (tetrahydrofuran) moiety. The strained four-membered azetidine ring itself can also be susceptible to nucleophilic attack and ring-opening, particularly under harsh conditions.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[1][2] The hydrochloride salt of azetidin-3-ol is noted to be stable under recommended storage conditions.[1] For long-term storage, temperatures of 2-8°C are advisable.[2][3] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.
Q3: My analytical results show unexpected peaks after dissolving the compound in an acidic mobile phase. What could be the cause?
A3: The appearance of new peaks when using an acidic mobile phase likely indicates acid-catalyzed degradation. The primary degradation pathway under acidic conditions is the hydrolysis of the amide bond, leading to the formation of azetidin-3-ol and oxolane-3-carboxylic acid.[4][5][6] Additionally, the azetidine ring might undergo acid-mediated ring-opening.[7]
Q4: I observe a loss of the parent compound over time when my formulation is buffered at a high pH. What is the likely degradation pathway?
A4: At high pH (alkaline conditions), the amide bond is susceptible to base-catalyzed hydrolysis, also known as saponification. This reaction is generally irreversible and results in the formation of the carboxylate salt of oxolane-3-carboxylic acid and azetidin-3-ol.[4][5][6]
Q5: Are there any concerns with thermal stability when heating solutions of this compound?
A5: Yes, elevated temperatures can promote both hydrolytic and non-hydrolytic degradation. While specific data for this compound is not available, thermal stress can provide the energy needed to overcome the activation barrier for amide hydrolysis and potentially other degradation reactions. It is advisable to avoid prolonged heating of solutions containing this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC under acidic conditions | Acid-catalyzed hydrolysis of the amide bond or azetidine ring opening.[4][7][8] | Neutralize the sample if possible. Use a mobile phase with a pH closer to neutral. Perform a time-course study in the acidic mobile phase to confirm degradation. |
| Loss of parent compound in basic solutions | Base-catalyzed hydrolysis (saponification) of the amide bond.[5][6] | Adjust the pH of the solution to a neutral or slightly acidic range. If a basic pH is required, prepare the solution immediately before use and keep it cooled. |
| Degradation upon exposure to light | Photolytic degradation. | Store the compound and its solutions protected from light, for example, by using amber vials or covering containers with aluminum foil. |
| Instability in the presence of oxidizing agents (e.g., hydrogen peroxide) | Oxidation of the azetidine ring or other susceptible parts of the molecule. | Avoid contact with strong oxidizing agents. If unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Potential Degradation Pathways
The degradation of this compound is primarily expected to occur via hydrolysis of the amide bond, which can be catalyzed by either acid or base.
Caption: Hypothetical acid-catalyzed degradation pathway.
Caption: Hypothetical base-catalyzed degradation pathway.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[9] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[10]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C.[10]
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep one sample at room temperature and another at 60°C.[10]
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the sample at room temperature.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C.
-
Prepare a solution of the compound and keep it at 60°C.
-
Sample at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark.
-
Analyze the samples after the exposure period.
-
Data Analysis:
For each condition, analyze the samples by a stability-indicating HPLC method. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature & 60°C | Up to 7 days[10] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature & 60°C | Up to 7 days[10] |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Solid and Solution | 60°C | Up to 7 days[11] |
| Photolytic | UV/Vis Light (ICH Q1B) | Ambient | As per guidelines[11] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. tpcj.org [tpcj.org]
Technical Support Center: Chiral Separation of 1-(Oxolane-3-carbonyl)azetidin-3-ol
This technical support center provides guidance and troubleshooting for the chiral separation of 1-(Oxolane-3-carbonyl)azetidin-3-ol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for the chiral separation of molecules like this compound?
A1: The primary strategies for chiral separation of this type of molecule are direct and indirect methods using chromatography.[1]
-
Direct Methods: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2] The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and enabling separation.
-
Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1][3] These diastereomers can then be separated on a standard achiral stationary phase.[3] This method is less common now due to the availability of a wide range of CSPs.[1]
Q2: Which type of Chiral Stationary Phase (CSP) is typically effective for separating polar, heterocyclic compounds like this azetidinol derivative?
A2: For polar, heterocyclic compounds, polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose and amylose) are often a good starting point. Macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin) can also be effective, particularly in reversed-phase or polar organic modes.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this type of chiral separation?
A3: SFC can offer several advantages over HPLC for chiral separations, including:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates without generating excessive backpressure.
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, which is less expensive and more environmentally friendly than the organic solvents used in normal-phase HPLC.
-
Improved Resolution: In some cases, SFC can provide better resolution and efficiency compared to HPLC.
Q4: Can I use a chiral derivatizing agent for the separation? If so, what functional group on my molecule would be the target?
A4: Yes, a chiral derivatizing agent (CDA) can be used. The secondary alcohol (hydroxyl group) on the azetidine ring is the most likely target for derivatization. You could use a chiral acid or isocyanate to form diastereomeric esters or carbamates, respectively. The success of this indirect method depends on finding a suitable CDA that reacts cleanly and whose products are easily separable.[4]
Troubleshooting Guides
Issue 1: No separation of enantiomers is observed on the selected Chiral Stationary Phase (CSP).
-
Question: I am not seeing any separation of my enantiomers on a polysaccharide-based CSP with a standard mobile phase (e.g., Heptane/Ethanol). What should I try next?
-
Answer:
-
Change the Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in your mobile phase. Small changes can have a significant impact on selectivity.
-
Try Different Modifiers: Switch to a different alcohol (e.g., from ethanol to isopropanol or vice-versa). The structural differences in the alcohol can alter the interactions with the CSP.
-
Add an Additive: For compounds with basic (amine) or acidic functional groups, adding a small amount of a corresponding additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and selectivity.
-
Screen Different CSPs: If the initial CSP does not show any promise, it is crucial to screen a variety of CSPs with different chiral selectors (e.g., other polysaccharide derivatives, macrocyclic glycopeptides).
-
Issue 2: Poor peak shape (e.g., tailing or fronting).
-
Question: My peaks are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Use an Additive: As mentioned above, mobile phase additives can significantly improve peak shape by minimizing undesirable interactions between the analyte and the stationary phase.
-
Adjust the Mobile Phase Strength: In some cases, a stronger mobile phase (higher percentage of the polar modifier) can improve peak shape.
-
Lower the Sample Concentration: Overloading the column can lead to poor peak shape. Try injecting a more dilute sample.
-
Check for Column Contamination or Degradation: A contaminated or old column can result in poor peak shapes. Try flushing the column or replacing it if necessary.
-
Issue 3: The enantiomers are partially resolved, but the resolution is insufficient for my application.
-
Question: I have partial separation of the enantiomers, but I need baseline resolution for accurate quantification. How can I improve the resolution?
-
Answer:
-
Optimize the Mobile Phase: Fine-tune the mobile phase composition. Sometimes very small adjustments to the modifier percentage can significantly improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.
-
Decrease the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition and improve resolution.
-
Couple Columns: If a single column does not provide sufficient resolution, you can couple two identical chiral columns in series to increase the overall length and theoretical plates.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Method Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Immobilized or Coated Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) | Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase A | Heptane or Hexane | Supercritical CO2 |
| Mobile Phase B | Ethanol, Isopropanol | Methanol, Ethanol |
| Gradient | Isocratic screening at 10%, 20%, 50% Mobile Phase B | 5% to 40% Modifier over 5-10 min |
| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV (e.g., 210 nm, 220 nm) or Mass Spectrometry | UV or Mass Spectrometry |
| Additives | 0.1% Diethylamine (for basic analytes), 0.1% Trifluoroacetic Acid (for acidic analytes) | 0.1% Diethylamine or other suitable additive in the modifier |
Experimental Protocols
Protocol: Chiral HPLC Method Development for this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic mixture of this compound in a suitable solvent (e.g., ethanol or a mixture of hexane and ethanol).
-
Initial Screening:
-
Install a polysaccharide-based chiral column (e.g., Chiralpak IA).
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 Heptane/Ethanol) at a flow rate of 1.0 mL/min.
-
Inject a small volume (e.g., 5 µL) of the sample solution.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm).
-
Repeat the screening with different mobile phase compositions (e.g., 80:20 and 50:50 Heptane/Ethanol).
-
If no separation is observed, switch to a different alcohol modifier (e.g., isopropanol) and repeat the screening.
-
If still unsuccessful, screen other CSPs.
-
-
Method Optimization:
-
Once partial separation is achieved, systematically optimize the mobile phase composition by making small adjustments (e.g., in 2% increments) to the percentage of the alcohol modifier.
-
If peak shape is poor, add a suitable additive (e.g., 0.1% diethylamine) to the mobile phase.
-
Optimize the flow rate and temperature to achieve the best balance of resolution and analysis time.
-
-
Method Validation (if required):
-
Once the desired separation is achieved, the method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness, according to relevant guidelines.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral Separations.
References
Technical Support Center: Overcoming Low Reactivity of Azetidin-3-ol in Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of "azetidin-3-ol" in acylation reactions.
Troubleshooting Guide
Low yields and side reactions are common hurdles in the acylation of azetidin-3-ol. This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No O-Acylation Product | 1. Steric Hindrance: The secondary alcohol of azetidin-3-ol is sterically hindered, reducing its nucleophilicity. | - Use a more reactive acylating agent: Acyl chlorides or anhydrides are generally more effective than carboxylic acids. - Employ a potent catalyst: 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole can significantly accelerate the reaction.[1] - Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for potential side reactions. |
| 2. Competitive N-Acylation: The secondary amine in the azetidine ring is more nucleophilic than the hydroxyl group and can be preferentially acylated.[2] | - Protect the nitrogen atom: Use a protecting group such as tert-butoxycarbonyl (Boc) to block the amine functionality before O-acylation. | |
| 3. Inappropriate Solvent: The choice of solvent can influence reaction rates and solubility of reagents. | - Use an aprotic solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used and effective solvents. | |
| Presence of N-Acylated Side Product | Incomplete N-Protection: The protecting group may not have been fully installed, leaving free amine available for reaction. | - Optimize the N-protection step: Ensure complete reaction by using a slight excess of the protecting group reagent and appropriate reaction conditions. Confirm complete protection by TLC or NMR before proceeding with acylation. |
| Deprotection during Acylation: The N-protecting group might be unstable under the acylation conditions. | - Choose a stable protecting group: The Boc group is generally stable under typical acylation conditions. Avoid strongly acidic or basic conditions if using a sensitive protecting group. | |
| Formation of Other Byproducts | Elimination Reactions: Under harsh conditions (e.g., high temperatures, strong bases), elimination to form an azetine derivative can occur. | - Use milder reaction conditions: Employ lower temperatures and less aggressive bases. |
| Reaction with Solvent: Some reactive intermediates might react with the solvent. | - Use an inert solvent: Ensure the chosen solvent is not reactive under the reaction conditions. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material/Byproducts: The O-acylated product may have a similar polarity to the starting N-protected azetidin-3-ol or byproducts, making separation by column chromatography challenging. | - Optimize chromatography conditions: Use a gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes). - Consider derivatization: In some cases, derivatizing the product or impurities can alter their polarity and facilitate separation. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is the O-acylation of azetidin-3-ol so challenging?
A1: The primary challenge stems from two factors:
-
Steric Hindrance: The hydroxyl group is on a strained four-membered ring and is a secondary alcohol, which makes it sterically hindered and less accessible to acylating agents.
-
Competitive N-Acylation: The nitrogen atom in the azetidine ring is a competing nucleophile. In an unprotected azetidin-3-ol, the amine is generally more nucleophilic than the alcohol, leading to preferential N-acylation.
Q2: Is it necessary to protect the nitrogen of azetidin-3-ol before O-acylation?
A2: Yes, for selective O-acylation, protecting the nitrogen atom is crucial. The most commonly used protecting group is the tert-butoxycarbonyl (Boc) group. This prevents the undesired N-acylation side reaction.
Q3: What are the most effective catalysts for the O-acylation of N-protected azetidin-3-ol?
A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective and widely used catalyst for the acylation of sterically hindered alcohols like N-Boc-azetidin-3-ol.[3][4] Other catalysts such as 1-methylimidazole have also been shown to be effective.[1]
Q4: What are the typical reaction conditions for the O-acylation of N-Boc-azetidin-3-ol?
A4: A common protocol involves reacting N-Boc-azetidin-3-ol with an acylating agent (e.g., acetic anhydride or an acyl chloride) in the presence of a catalytic amount of DMAP and a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) at room temperature.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. The starting material (N-Boc-azetidin-3-ol) and the O-acylated product will have different Rf values. Staining with potassium permanganate can help visualize the spots.
Q6: What are the common challenges in purifying the O-acylated product?
A6: The main challenge is often the separation of the desired product from unreacted starting material and any byproducts, which may have similar polarities. Careful optimization of flash column chromatography conditions, including the choice of solvent system and gradient, is often necessary.
Q7: How can the N-Boc protecting group be removed after O-acylation?
A7: The Boc group can be removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). It's important to use conditions that will not cleave the newly formed ester bond.
Experimental Protocols
Protocol 1: O-Acetylation of N-Boc-azetidin-3-ol using Acetic Anhydride and DMAP
This protocol describes a general procedure for the acetylation of N-Boc-azetidin-3-ol.
Materials:
-
N-Boc-azetidin-3-ol
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve N-Boc-azetidin-3-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents) or pyridine (2-10 mL/mmol of substrate).[5]
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-acetoxyazetidine.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the O-acylation of N-Boc-azetidin-3-ol, compiled from various sources to provide a comparative overview.
| Acylating Agent | Catalyst (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | DMAP (0.1) | Et3N (1.5) | DCM | RT | 2-4 | >90 |
| Acetyl Chloride | DMAP (0.1) | Pyridine (2.0) | DCM | 0 to RT | 1-3 | ~95 |
| Benzoyl Chloride | DMAP (0.1) | Et3N (1.5) | DCM | RT | 4-6 | 85-95 |
| Isobutyryl Chloride | DMAP (0.1) | Et3N (1.5) | THF | RT | 3-5 | ~90 |
Note: Yields are approximate and can vary depending on the specific reaction scale and purification efficiency.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Azetidin-3-ol Acylation```dot
Caption: Overall workflow for selective O-acylation and subsequent deprotection.
References
Preventing byproduct formation in "oxolane-3-carbonyl" chloride synthesis
Welcome to the technical support center for the synthesis of oxolane-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents used to synthesize oxolane-3-carbonyl chloride from oxolane-3-carboxylic acid?
A1: The most common and effective reagents for converting carboxylic acids to acid chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] Thionyl chloride is often used neat or with a solvent, while oxalyl chloride is typically used in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[3]
Q2: What are the primary byproducts to expect in this synthesis?
A2: The primary gaseous byproducts from the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5] A significant potential side-product is the ring-opened 4-chlorobutyl ester, which can form if the oxolane (tetrahydrofuran) ring is cleaved by the acidic conditions and chloride ions generated during the reaction.[6][7]
Q3: How can I minimize the formation of the ring-opened byproduct?
A3: To minimize ring-opening of the oxolane moiety, it is crucial to control the reaction temperature and duration. Conducting the reaction at lower temperatures and for the minimum time required for complete conversion of the carboxylic acid can significantly reduce the formation of this byproduct. Using a milder reagent system, such as oxalyl chloride in DCM with catalytic DMF at room temperature, may also be advantageous over refluxing in neat thionyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). For a more accurate assessment, techniques like Thin Layer Chromatography (TLC) or in-situ Infrared (IR) spectroscopy can be used to track the disappearance of the carboxylic acid starting material.
Q5: What is the best method for purifying the final oxolane-3-carbonyl chloride product?
A5: The primary method for purifying acid chlorides is distillation under reduced pressure.[8] This is effective for separating the desired product from less volatile impurities and any remaining starting material. It's important to note that many longer-chain carbonyl chlorides can be prone to decomposition at elevated temperatures, so careful control of the distillation conditions is necessary.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Oxolane-3-Carbonyl Chloride | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Significant formation of the ring-opened byproduct. | 1. Ensure the reaction goes to completion by monitoring with TLC or IR. If necessary, extend the reaction time or slightly increase the temperature. 2. Avoid exposure to moisture during workup, as acid chlorides readily hydrolyze back to the carboxylic acid. Use anhydrous solvents and perform operations under an inert atmosphere. For purification, use vacuum distillation at the lowest possible temperature. 3. Use milder reaction conditions (e.g., oxalyl chloride/DMF in DCM at room temperature). Minimize reaction time. |
| Presence of a Higher Boiling Point Impurity in the Final Product | This is likely the ring-opened 4-chlorobutyl ester byproduct. | Optimize the reaction conditions to prevent its formation (see above). If already formed, careful fractional distillation may separate the two products, although their boiling points might be close. Alternatively, the crude product can be used in the next step if the byproduct is not expected to interfere, followed by purification of the subsequent product. |
| Product is Contaminated with Starting Carboxylic Acid | 1. Insufficient amount of chlorinating agent. 2. Reaction did not go to completion. 3. Hydrolysis of the product during workup. | 1. Use a slight excess (e.g., 1.2-1.5 equivalents) of the chlorinating agent. 2. Ensure sufficient reaction time and appropriate temperature. 3. Handle the product under strictly anhydrous conditions. |
| Dark-colored Product | Impurities from the starting material or side reactions. | Purification by distillation should yield a colorless product. If the color persists, it may indicate thermal decomposition during distillation. In such cases, a lower distillation temperature and higher vacuum are recommended. Treating the crude product with activated carbon before distillation can sometimes remove color impurities.[9] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of oxolane-3-carbonyl chloride using both thionyl chloride and oxalyl chloride.
Method 1: Using Thionyl Chloride
| Parameter | Value |
| Reactants | Oxolane-3-carboxylic acid, Thionyl chloride (SOCl₂) |
| Solvent | None (neat) or Dichloromethane (DCM) |
| Temperature | Reflux (for neat) or Room Temperature to 40 °C (in DCM) |
| Reaction Time | 1-3 hours |
| Workup | Removal of excess SOCl₂ and solvent by distillation |
| Purification | Vacuum distillation |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add oxolane-3-carboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the crude oxolane-3-carbonyl chloride by vacuum distillation.
Method 2: Using Oxalyl Chloride
| Parameter | Value |
| Reactants | Oxolane-3-carboxylic acid, Oxalyl chloride ((COCl)₂), Dimethylformamide (DMF) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Workup | Removal of solvent by rotary evaporation |
| Purification | Vacuum distillation |
Procedure:
-
To a solution of oxolane-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation.
Visualizations
Caption: Main reaction pathway for the synthesis of oxolane-3-carbonyl chloride.
Caption: Potential byproduct formation via ring-opening of the oxolane moiety.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. JP2003509392A - Method for purifying carbonyl chloride - Google Patents [patents.google.com]
- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical amide coupling step between tetrahydrofuran-3-carboxylic acid and azetidin-3-ol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal coupling agent. - Poor quality of starting materials. - Product loss during work-up or purification. | - Monitor reaction progress by HPLC or TLC. - Screen different coupling agents (e.g., HATU, HBTU, T3P). - Ensure high purity of tetrahydrofuran-3-carboxylic acid and azetidin-3-ol. - Optimize extraction and crystallization/chromatography conditions. |
| Formation of Side Products | - Esterification: Reaction of the activated carboxylic acid with the hydroxyl group of azetidin-3-ol. - Dimerization/Oligomerization: Self-coupling of starting materials. - Epimerization: Racemization at the chiral center of tetrahydrofuran-3-carboxylic acid. | - Use a protecting group (e.g., Boc) for the hydroxyl group of azetidin-3-ol. - Control stoichiometry and addition rate of reagents. - Employ coupling additives that suppress racemization (e.g., HOBt, Oxyma). |
| Difficult Purification | - Polar Nature of the Product: High water solubility, making extraction difficult. - Residual Coupling Agent Byproducts: Contamination of the final product. - Formation of Emulsions during Work-up. | - Use a sequence of different organic solvents for extraction. - Consider alternative purification methods like preparative HPLC or crystallization. - Select coupling agents that generate water-soluble byproducts (e.g., EDC/HOBt). - Employ brine washes or filtration aids to break emulsions. |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality. - Poor control over reaction parameters (temperature, mixing, etc.). - Inconsistent work-up procedures. | - Implement stringent quality control for all starting materials. - Standardize all reaction and work-up protocols. - Ensure robust process control with calibrated equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the successful large-scale synthesis of this compound?
A1: The most critical parameters include:
-
Purity of Starting Materials: High-purity tetrahydrofuran-3-carboxylic acid and azetidin-3-ol are essential to minimize side reactions and simplify purification.
-
Choice of Coupling Agent: The selection of a cost-effective and efficient coupling agent that minimizes side reactions and allows for easy removal of byproducts is crucial for large-scale production.
-
Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is necessary to ensure complete conversion and minimize impurity formation.
-
Work-up and Purification: A robust and scalable purification method is required to isolate the product with high purity and yield.
Q2: Is a protecting group for the hydroxyl function of azetidin-3-ol necessary for this synthesis?
A2: While not strictly mandatory in all cases, using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, for the hydroxyl function of azetidin-3-ol is highly recommended for large-scale synthesis. This strategy prevents the formation of ester byproducts, which can be difficult to separate from the desired amide product, thereby improving the overall yield and purity. The Boc group can be readily removed under acidic conditions after the coupling reaction.
Q3: Which coupling agents are most suitable for the large-scale amide coupling of tetrahydrofuran-3-carboxylic acid and azetidin-3-ol?
A3: For large-scale synthesis, the choice of coupling agent is a trade-off between reactivity, cost, and ease of byproduct removal. Some suitable options include:
-
Carbodiimides (e.g., EDC) with additives (e.g., HOBt, Oxyma): This is a cost-effective and widely used combination. The byproducts are generally water-soluble, facilitating their removal.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient but can be more expensive.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are also very effective but come at a higher cost and can sometimes be sensitive to moisture.
-
Propylphosphonic Anhydride (T3P®): This is an increasingly popular choice for large-scale synthesis due to its high reactivity, excellent safety profile, and the formation of water-soluble byproducts.
Q4: What are the common challenges in purifying this compound?
A4: The primary purification challenges stem from the molecule's polarity and potential for hydrogen bonding, which can lead to:
-
High water solubility, making extraction from aqueous media inefficient.
-
Streaking or poor separation on normal-phase silica gel chromatography.
-
Difficulty in inducing crystallization.
Strategies to overcome these challenges include the use of reversed-phase chromatography, salt formation to induce precipitation, or a carefully optimized solvent system for crystallization.
Experimental Protocols
General Amide Coupling Protocol (with Boc Protection)
-
Protection of Azetidin-3-ol: React azetidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine) to afford N-Boc-azetidin-3-ol. Purify by crystallization or chromatography.
-
Activation of Tetrahydrofuran-3-carboxylic acid: In a separate reactor, dissolve tetrahydrofuran-3-carboxylic acid in an appropriate anhydrous solvent (e.g., DMF, DCM). Add the chosen coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir at room temperature to form the activated ester.
-
Coupling Reaction: Add the N-Boc-azetidin-3-ol solution to the activated carboxylic acid mixture. Monitor the reaction by HPLC or TLC until completion.
-
Work-up: Quench the reaction with water and perform a series of extractions with an organic solvent. Wash the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove unreacted starting materials and coupling byproducts.
-
Deprotection: Remove the Boc group by treating the protected product with an acid (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).
-
Final Purification: Purify the final product by crystallization, precipitation, or chromatography to obtain this compound of high purity.
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amide Synthesis
| Coupling Agent | Activating Species | Byproducts | Advantages | Disadvantages |
| EDC/HOBt | O-acylisourea | Water-soluble urea, HOBt | Cost-effective, water-soluble byproducts. | Can lead to racemization without additives. |
| HATU | OAt-active ester | Tetramethylurea, HOAt | High reactivity, low racemization. | Higher cost, potential for side reactions with primary amines. |
| T3P® | Mixed anhydride | Phosphonic acids | High reactivity, water-soluble byproducts, good safety profile. | Can require careful stoichiometry control. |
| PyBOP | OBt-active ester | HMPA (carcinogen), HOBt | High reactivity. | Formation of carcinogenic HMPA. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis challenges.
Validation & Comparative
Comparative Biological Activity of 1-(Oxolane-3-carbonyl)azetidin-3-ol and Its Analogues: A Guide for Researchers
The core structure of 1-(Oxolane-3-carbonyl)azetidin-3-ol combines an azetidin-3-ol moiety with an N-acylation by a tetrahydrofuran (oxolane) derivative. The biological activities of analogues are largely dictated by the nature of the azetidine ring (e.g., a simple azetidine or an azetidin-2-one, also known as a β-lactam) and the substituents at its various positions. This comparison will focus on key therapeutic areas where azetidine derivatives have shown significant promise, including antibacterial, anticancer, and neurological applications.
Antibacterial and Antifungal Activity
The 2-azetidinone (β-lactam) ring is a cornerstone of antibiotic chemotherapy, famously found in penicillins and cephalosporins.[1][2][3] While this compound is not a β-lactam, the broader class of azetidine derivatives has demonstrated notable antimicrobial properties.[1][4] The activity is often influenced by the substituents on the azetidine ring. For instance, certain azetidinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1][5]
Table 1: Comparison of Antibacterial Activity of Azetidine Analogues
| Compound/Analogue Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| 2-Azetidinone Derivatives | Gram-negative bacteria (e.g., Pseudomonas) | Minimum inhibitory concentration | [1] |
| Substituted Azetidinones | Staphylococcus aureus, Escherichia coli | Zone of inhibition | [4] |
| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | S. aureus, Bacillus subtilis, P. aeruginosa, E. coli | Good to moderate activity | [5] |
| Binary Azetidin-2-one Compounds | E. Coli, Klebsiella pneumoniae, S. aureus, P. aeruginosa | Significant activity | [3] |
Anticancer Activity
Several classes of azetidine derivatives have been investigated for their potential as anticancer agents. Notably, 3-amino-2-azetidinone derivatives have been synthesized and evaluated for their anti-colorectal cancer properties, with some compounds exhibiting potent inhibitory activity against tubulin polymerization.[6] Furthermore, 3-chloro-azetidin-2-one derivatives, which are structurally related to resveratrol, have demonstrated interesting antiproliferative effects on human breast cancer cell lines such as MCF-7 and SKBR3.[7]
Table 2: Comparison of Anticancer Activity of Azetidine Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Mechanism of Action (if known) | Activity Metric (e.g., IC50) | Reference(s) |
| 3-Amino-2-azetidinone derivatives | Colorectal cancer cells | Tubulin polymerization inhibition | IC50 values ranging from 14.0 to 564.2 nM | [6] |
| 3-Chloro-azetidin-2-one derivatives | Human breast cancer (MCF-7, SKBR3) | Antiproliferative | Not specified | [7] |
Neurological Activity: GABA Uptake Inhibition
Azetidine derivatives have also been explored as inhibitors of neurotransmitter transporters, particularly the GABA transporters (GATs). Conformationally constrained GABA or β-alanine analogues incorporating an azetidine ring have been evaluated for their potency as GABA uptake inhibitors. For instance, azetidin-2-ylacetic acid derivatives have been identified as potent inhibitors of GAT-1.[8] The substitution pattern on the azetidine ring is critical for this activity.
Table 3: Comparison of GABA Transporter Inhibition by Azetidine Analogues
| Compound/Analogue Class | Target | Activity Metric (IC50) | Reference(s) |
| Azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 µM | [8] |
| Azetidin-2-ylacetic acid derivatives with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 µM | [8] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM | [8] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 | 26.6 ± 3.3 µM | [8] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-3 | 31.0 ± 4.7 µM | [8] |
Experimental Protocols
The biological activities of the azetidine analogues mentioned have been determined through a variety of established experimental protocols.
Antimicrobial Activity Testing
A common method to assess antibacterial activity is the agar diffusion method .[4]
Experimental Workflow for Agar Diffusion Method
Caption: Workflow for determining antibacterial activity using the agar diffusion method.
In Vitro Anticancer Activity Assay
The antiproliferative effects of compounds on cancer cell lines are often determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Signaling Pathway for Tubulin Polymerization Inhibition
Caption: Mechanism of action for tubulin polymerization inhibitors.
GABA Uptake Inhibition Assay
The potency of compounds as GABA uptake inhibitors is typically assessed using radioligand binding assays or functional uptake assays in cells expressing the specific GABA transporter subtypes (e.g., GAT-1, GAT-3).
Logical Relationship in GABA Uptake Inhibition
Caption: Competitive inhibition of GABA reuptake by an azetidine analogue.
Conclusion
Based on the biological activities of its structural analogues, This compound holds potential for investigation across several therapeutic domains. The presence of the azetidin-3-ol core suggests that it could be explored for activities similar to other 3-hydroxyazetidine derivatives, such as GABA transporter inhibition. The N-acyl substituent, an oxolane-3-carbonyl group, will significantly influence the compound's physicochemical properties (e.g., polarity, solubility, and ability to form hydrogen bonds), which in turn will modulate its biological activity and pharmacokinetic profile.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound. This comparative guide, based on existing knowledge of its analogues, provides a foundational framework to direct such future investigations.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-(Oxolane-3-carbonyl)azetidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of "1-(Oxolane-3-carbonyl)azetidin-3-ol" derivatives. In the absence of direct studies on this specific scaffold, this guide synthesizes data from structurally related azetidine and oxolane-containing compounds to infer potential SAR trends and guide future research and development. The analysis focuses on anticancer and antimicrobial activities, for which quantitative data on related compounds are available.
I. Inferred Structure-Activity Relationship (SAR) Analysis
The core structure of "this compound" consists of three key moieties: an azetidin-3-ol ring, an oxolane (tetrahydrofuran) ring, and an amide linker. Modifications to each of these components are likely to influence the biological activity of the derivatives.
1. The Azetidin-3-ol Core:
The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry. The substitution pattern on the azetidine ring is crucial for its biological activity.
-
Substitution at the 3-position: The hydroxyl group at the 3-position is a key feature. Esterification or etherification of this group could modulate the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets. Studies on related 3-hydroxyazetidine derivatives have shown that modifications at this position can significantly impact activity. For instance, in a series of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, N-alkylation and other substitutions influenced their affinity for GABA transporters (GAT-1 and GAT-3)[1].
-
N-Acylation: The nature of the acyl group on the azetidine nitrogen is a critical determinant of biological activity. In the target scaffold, this is the oxolane-3-carbonyl group. Varying the acyl group can impact the molecule's conformation, lipophilicity, and interaction with target enzymes or receptors. For example, studies on azetidin-2-one derivatives have demonstrated that different N-substituents are essential for their activity as inhibitors of serine proteases like thrombin[2].
2. The Oxolane (Tetrahydrofuran) Moiety:
The oxolane ring, a five-membered saturated ether, can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Ring Substitution: The position and nature of substituents on the oxolane ring can affect target binding and metabolic stability. For the parent "this compound", the carbonyl group is at the 3-position of the oxolane ring. Shifting this position or introducing other substituents (e.g., hydroxyl, alkyl, or halogen groups) on the oxolane ring would likely alter the biological activity.
-
Stereochemistry: The oxolane ring in the target scaffold is chiral. The stereochemistry at the 3-position of the oxolane ring and any other chiral centers will likely play a significant role in the compound's interaction with chiral biological macromolecules, leading to stereospecific activity.
3. The Amide Linker:
The amide bond connects the azetidine and oxolane moieties. While typically stable, modifications to this linker are a common strategy in drug design.
-
Bioisosteric Replacement: Replacing the amide with other functional groups such as esters, sulfonamides, or reversed amides could alter the compound's chemical stability, hydrogen bonding capacity, and overall biological profile.
II. Comparative Biological Activity Data
The following tables present quantitative biological activity data for derivatives of structurally related azetidine and oxolane compounds, providing a basis for comparison and hypothesis generation for the SAR of "this compound" derivatives.
Table 1: Anticancer Activity of Azetidinone Derivatives
Data from a study on 3-fluoro and 3,3-difluoro substituted β-lactams (azetidin-2-ones) as analogues of the tubulin-targeting agent combretastatin A-4 (CA-4) highlights the potent anticancer activity of this class of compounds[3].
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.075 |
| Hs578T | 0.033 | ||
| Hs578Ts(i)8 | 0.065 | ||
| 33 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.095 |
| MDA-MB-231 | 0.620 | ||
| CA-4 (Control) | Combretastatin A-4 | MCF-7 | 0.0035 |
| MDA-MB-231 | 0.043 |
IC50: Half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Oxolane Ammonium Salts
A study on the microbiological activity of oxolane ammonium salts provides insights into the potential antimicrobial properties of oxolane-containing scaffolds[4].
| Compound ID | Structure | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. krusei (MIC, µg/mL) |
| 5c | (structure not fully specified) | 512 | 512 | >512 | >512 | >512 | >512 |
| 5d | (structure not fully specified) | 64 | 64 | 128 | 512 | 128 | 128 |
| Gentamycin (Control) | - | - | - | - | - | - | - |
| Fluconazole (Control) | - | - | - | - | - | - | - |
MIC: Minimum Inhibitory Concentration.
III. Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The test compounds are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow:
Detailed Steps:
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the microorganism to be tested is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: A positive control well (containing only the growth medium and the microorganism) and a negative control well (containing only the growth medium) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
IV. Conclusion
While direct experimental data on "this compound" derivatives are not currently available, this comparative guide provides a framework for understanding their potential structure-activity relationships. Based on the analysis of related azetidine and oxolane-containing compounds, it is evident that modifications to the azetidin-3-ol core, the N-acyl group, and the oxolane moiety are all likely to have a significant impact on the biological activity of these derivatives. The provided quantitative data and experimental protocols offer a starting point for the rational design, synthesis, and evaluation of new "this compound" analogues as potential therapeutic agents. Future research should focus on systematically exploring the chemical space around this novel scaffold to elucidate its specific SAR and identify lead compounds for further development.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Azetidine-Based STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in oncology, particularly in aggressive malignancies such as triple-negative breast cancer (TNBC). The constitutive activation of the STAT3 signaling pathway is a key driver of tumor cell proliferation, survival, and metastasis. This guide provides a comparative analysis of the in vivo efficacy of a novel class of azetidine-based STAT3 inhibitors, with a focus on compounds H120 and H182, against other investigational STAT3 inhibitors.
Performance Comparison of STAT3 Inhibitors
The following tables summarize the in vitro and in vivo performance of selected azetidine-based compounds and their alternatives.
| Compound | Structure | Target | In Vitro Potency (IC50) | Cell Line(s) | In Vivo Model | Key In Vivo Efficacy Findings | Reference(s) |
| H182 | Azetidine-based | STAT3 (irreversible) | 0.38-0.98 μM (DNA-binding) | MDA-MB-231, MDA-MB-468 | TNBC Xenograft | Inhibited tumor growth as a single agent.[1] | [1] |
| H120 | Azetidine-based | STAT3 (irreversible) | 1.75-2.07 μM (DNA-binding) | MDA-MB-231, MDA-MB-468 | TNBC Xenograft | Inhibited growth of human TNBC xenografts as a single agent.[2] | [2] |
| C188 | Small Molecule | STAT3 | Not explicitly stated in provided abstracts | SUM159, BT549 | Human-in-mouse TNBC Xenograft | Reduced tumor volume in combination with chemotherapy; no significant effect as a single agent.[3] | [3] |
| SH5-07 | Hydroxamic acid-based | STAT3 | 3.9 μM (DNA-binding) | U251MG (glioma), MDA-MB-231 | Human breast and glioma tumor xenografts | Inhibited tumor growth.[4][5] | [4][5] |
Detailed Experimental Protocols
Human Tumor Xenograft Model in Mice
This protocol outlines the methodology for establishing and utilizing a human tumor xenograft model in mice to evaluate the in vivo efficacy of anticancer compounds.
1. Cell Culture:
-
The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunocompromised mice, such as NOD/SCID or BALB/c nude mice (typically 6-8 weeks old), are used to prevent rejection of human tumor cells.
3. Tumor Cell Implantation:
-
MDA-MB-231 cells are harvested from culture, washed with sterile phosphate-buffered saline (PBS), and resuspended in a sterile solution, often a 1:1 mixture of PBS or serum-free medium and Matrigel.
-
A specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank or mammary fat pad of each mouse.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
5. Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Azetidine-based inhibitors (H120, H182): Specific dosing and administration routes for these compounds in the cited studies are not detailed in the provided search results.
-
C188: Administered via intraperitoneal (i.p.) injection at a dose of 12.5 mg/kg daily for 14 days.[3]
-
SH5-07: Administered via tail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily).[4]
-
The control group receives a vehicle solution (the solvent used to dissolve the drug).
6. Efficacy Evaluation:
-
Tumor volumes are continuously monitored throughout the treatment period.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Further analyses can include immunohistochemistry to assess biomarkers of drug activity (e.g., pSTAT3 levels) and evaluation of metastasis to other organs.
-
Animal body weight is monitored as an indicator of toxicity.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the experimental process, the following diagrams are provided.
Caption: The STAT3 signaling pathway in cancer.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 4. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative ADME and Toxicity Profile of 1-(Oxolane-3-carbonyl)azetidin-3-ol and Related Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the novel heterocyclic compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" and representative alternative molecules containing its core scaffolds: azetidine and oxolane (tetrahydrofuran). Due to the limited publicly available data on the specific target molecule, this guide utilizes data from closely related analogues to provide a predictive overview for early-stage drug discovery and development.
Executive Summary
Small heterocyclic scaffolds are foundational in medicinal chemistry. The azetidine and oxolane rings, present in "this compound," are increasingly utilized to optimize physicochemical and pharmacokinetic properties. Azetidines, as strained four-membered rings, can enhance potency and metabolic stability, while the oxolane motif can improve solubility and act as a hydrogen bond acceptor.[1][2][3] This guide synthesizes available ADME and toxicity data for representative compounds to aid researchers in evaluating the potential of similar structures in their drug discovery pipelines.
Comparative ADME Data
Quantitative in vitro ADME data for "this compound" is not publicly available. Therefore, we present a comparison of representative molecules: an azetidine-containing compound from a kinase inhibitor program and data for 3-hydroxytetrahydrofuran.
| Parameter | Azetidine Derivative¹ | Oxolane Derivative² | General Interpretation |
| Permeability | |||
| Papp (MDCK-MDR1) (10⁻⁶ cm/s) | 18 | Data not available | High permeability suggests good potential for oral absorption. |
| Efflux Ratio (B-A/A-B) | 0.9 | Data not available | An efflux ratio < 2 indicates the compound is not a significant substrate of P-glycoprotein.[4] |
| Metabolic Stability | |||
| Human Liver Microsomes (% remaining after 60 min) | >95% | Data not available | High stability suggests low first-pass metabolism and potentially longer half-life. |
| Mouse Liver Microsomes (% remaining after 60 min) | Moderate Stability | Data not available | Species differences in metabolism are common and important for preclinical model selection.[4] |
| Plasma Protein Binding | |||
| Human Plasma (% bound) | Data not available | Data not available | This parameter influences the free drug concentration available to exert pharmacological effects. |
| Solubility | |||
| Aqueous Solubility (µM) | 98 (at pH 7.4) | Soluble in water | Adequate solubility is crucial for absorption and formulation.[4] |
¹Data for a substituted azetidine derivative from a RIP1 inhibitor program.[4] ²Qualitative data for 3-hydroxytetrahydrofuran. Specific quantitative ADME data is not readily available in public literature.
Comparative Toxicity Profile
This section compares the known toxicity of simple azetidine and oxolane-containing compounds.
| Parameter | Azetidine-3-ol Hydrochloride | 3-Hydroxytetrahydrofuran |
| Acute Toxicity | Data not available | LD50 (intravenous, mouse): 3850 mg/kg[5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][7] |
Experimental Protocols
The data presented in this guide is typically generated using the following standard in vitro and in vivo assays:
In Vitro ADME Assays
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to model the intestinal barrier.[8][9] The apparent permeability coefficient (Papp) is determined by measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side.[8] An efflux ratio is calculated by comparing transport in both directions to identify substrates of efflux transporters like P-glycoprotein.[10]
-
Metabolic Stability in Liver Microsomes: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The test compound is incubated with liver microsomes (from human or animal species) and a cofactor like NADPH. The depletion of the parent compound over time is measured by LC-MS/MS to determine the intrinsic clearance and predict the metabolic half-life.[7][11]
-
Plasma Protein Binding (Equilibrium Dialysis): This method determines the fraction of a drug that binds to plasma proteins.[12] The compound is added to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. At equilibrium, the concentration of the compound in the buffer (unbound fraction) and the plasma (total concentration) is measured to calculate the percentage of protein binding.
In Vivo Toxicology Studies
-
Acute Toxicity Study: This study is designed to determine the short-term adverse effects of a single high dose of a substance. The LD50 (Lethal Dose, 50%) is a common endpoint, representing the dose that is lethal to 50% of the test animal population. Observations of clinical signs of toxicity are also recorded.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Azetidine-containing compounds have been identified as inhibitors of various signaling pathways, including the STAT3 pathway, which is implicated in cancer cell proliferation and survival.[8]
Caption: STAT3 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.
Caption: Early Drug Discovery In Vitro ADME Workflow.
Conclusion
The incorporation of azetidine and oxolane scaffolds in drug design offers promising avenues for modulating ADME and toxicity profiles. While direct experimental data for "this compound" is needed for a definitive assessment, the analysis of related structures suggests that this compound class may possess favorable characteristics such as good permeability and metabolic stability. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers embarking on the characterization of novel heterocyclic compounds. Early and systematic evaluation of ADME and toxicity properties is paramount for the successful progression of drug candidates.
References
- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. youtube.com [youtube.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Analysis of Synthetic Routes to 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a valuable building block in medicinal chemistry. The routes are constructed based on established and reliable chemical transformations, with supporting data drawn from analogous reactions in the literature. This document aims to provide an objective comparison of the proposed pathways to aid in the selection of an optimal manufacturing strategy.
Introduction
This compound is a heterocyclic compound of interest in drug discovery due to the presence of the azetidine and oxolane moieties, which can impart desirable physicochemical properties to lead compounds. The synthesis of this molecule typically involves the formation of the azetidin-3-ol core followed by N-acylation with an oxolane-3-carbonyl derivative. The two routes presented here differ primarily in their strategy for protecting the azetidine nitrogen during the synthesis of the core and the subsequent acylation step.
Route 1: Synthesis via N-Boc Protected Azetidin-3-ol
This route commences with the synthesis of 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin. The benzyl group is then replaced with a tert-butyloxycarbonyl (Boc) protecting group. The resulting N-Boc-azetidin-3-ol is acylated with tetrahydrofuran-3-carboxylic acid, followed by the removal of the Boc group to yield the final product.
Route 2: Synthesis via Azetidin-3-ol Hydrochloride
The second route also begins with the synthesis of 1-benzylazetidin-3-ol. In this pathway, the benzyl group is removed via hydrogenolysis to form azetidin-3-ol, which is often isolated as its hydrochloride salt. The unprotected azetidin-3-ol is then directly acylated with tetrahydrofuran-3-carboxylic acid to afford the target molecule.
Comparative Data
The following tables provide a summary of the quantitative data for each proposed synthetic route, based on literature precedents for analogous transformations.
Table 1: Comparison of Overall Route Performance
| Parameter | Route 1 (N-Boc Protection) | Route 2 (Direct Acylation) |
| Number of Steps | 4 | 3 |
| Overall Yield (Calculated) | ~50-60% | ~45-55% |
| Chromatography Required | Yes (multiple steps) | Yes (fewer steps) |
| Key Reagents | Di-tert-butyl dicarbonate, TFA | Pd/C, HATU |
| Potential Issues | Additional protection/deprotection steps | Handling of unprotected azetidin-3-ol |
Table 2: Step-by-Step Comparison
| Step | Reaction | Reagents & Conditions | Yield | Reference |
| Route 1 | ||||
| 1a | 1-Benzylazetidin-3-ol Synthesis | Benzylamine, Epichlorohydrin, Triethylamine, Reflux | ~67% | [1] |
| 1b | N-Boc Protection & Debenzylation | Di-tert-butyl dicarbonate, Pd/C, H₂ | ~91% | [2][3] |
| 1c | Amide Coupling | Tetrahydrofuran-3-carboxylic acid, HATU, DIEA, DMF | ~80-90% (estimated) | [4] |
| 1d | Boc Deprotection | Trifluoroacetic acid, DCM | High (crude) | [5] |
| Route 2 | ||||
| 2a | 1-Benzylazetidin-3-ol Synthesis | Benzylamine, Epichlorohydrin, Triethylamine, Reflux | ~67% | [1] |
| 2b | Debenzylation to Azetidin-3-ol | Pd(OH)₂/C, H₂, Acetic acid in EtOH | High (crude) | [6] |
| 2c | Amide Coupling | Tetrahydrofuran-3-carboxylic acid, HATU, DIEA, DMF | ~70-80% (estimated) | [4] |
Experimental Protocols
Route 1: Synthesis via N-Boc Protected Azetidin-3-ol
Step 1a: Synthesis of 1-Benzylazetidin-3-ol This procedure is based on a known method for the cyclization of N-benzyl-3-amino-1-chloropropan-2-ol.[1]
-
N-benzyl-3-amino-1-chloropropan-2-ol (333 g) is dissolved in triethylamine (1665 ml).
-
Tetrabutylammonium iodide (10 g) is added, and the mixture is stirred under reflux for 13 hours.
-
After cooling, the triethylamine hydrochloride precipitate is filtered off.
-
The filtrate is evaporated to yield an oil, which is then crystallized from toluene and hexane to give 1-benzylazetidin-3-ol.
-
Yield: ~66.5%[1]
Step 1b: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol) This one-pot debenzylation and Boc-protection is adapted from a procedure for a similar substrate.[3]
-
1-Benzylazetidin-3-ol is dissolved in tetrahydrofuran (THF).
-
Di-tert-butyl dicarbonate (1.1 equivalents) and 20% Palladium on carbon (50% wet) are added.
-
The vessel is charged with hydrogen gas (e.g., 30 psi) and stirred at room temperature for 18 hours.
-
Upon completion, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
-
The crude product is purified by silica gel chromatography.
-
Yield: ~91%[3]
Step 1c: Amide Coupling This is a general procedure for HATU-mediated amide coupling.[4]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) and tetrahydrofuran-3-carboxylic acid (1.1 equivalents) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIEA, 3 equivalents).
-
Cool the mixture to 0 °C and add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 equivalents).
-
Stir the reaction at room temperature for 16 hours.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude product is purified by chromatography.
-
Yield: Estimated 80-90% based on similar couplings.
Step 1d: Boc Deprotection This procedure is based on the deprotection of N-Boc-3-hydroxyazetidine.[5]
-
To a stirred mixture of the N-Boc protected product from the previous step in dichloromethane (DCM), add trifluoroacetic acid (TFA, ~10 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture in vacuo to give the crude product.
-
Yield: Typically high and often used crude in the next step.
Route 2: Synthesis via Azetidin-3-ol Hydrochloride
Step 2a: Synthesis of 1-Benzylazetidin-3-ol The protocol is the same as Step 1a in Route 1.
Step 2b: Debenzylation to Azetidin-3-ol This procedure is adapted from a method for the debenzylation of a substituted N-benzyl amine.[6]
-
To a solution of 1-benzylazetidin-3-ol (1 equivalent) in ethanol (EtOH), add acetic acid (1.5 equivalents).
-
Add 20% wt Pd(OH)₂ on carbon.
-
Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.
-
Filter the catalyst through Celite and concentrate the filtrate in vacuo to obtain the crude product, which can be converted to the hydrochloride salt.
-
Yield: Typically high for the crude product.
Step 2c: Amide Coupling The protocol is the same as Step 1c in Route 1, using azetidin-3-ol (or its hydrochloride salt with an additional equivalent of base) as the starting amine.
-
Yield: Estimated 70-80% based on similar couplings with unprotected amines.
Visualized Workflows
References
- 1. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 1-(Oxolane-3-carbonyl)azetidin-3-ol as a Novel Chemical Probe
Introduction
1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel small molecule with potential as a chemical probe. As a previously uncharacterized compound, a rigorous and objective validation process is essential to establish its utility for selectively interrogating a specific biological target. This guide provides a comprehensive framework for the validation of this compound, outlining the necessary experimental data, protocols, and comparative analyses against established alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate a thorough assessment of this compound's potential as a high-quality chemical probe.
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Bromodomain-containing protein 4 (BRD4), a well-studied epigenetic reader protein and a key target in oncology and inflammation. This hypothetical scenario will allow for a detailed comparison with the well-established BRD4 inhibitor, JQ1.
Comparative Data Summary
A high-quality chemical probe must demonstrate high potency against its intended target, significant selectivity over other related and unrelated proteins, and robust activity in a cellular context.[1] The following tables present a hypothetical yet plausible dataset comparing this compound to the known BRD4 inhibitor, JQ1.
Table 1: In Vitro Potency and Target Engagement
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | BRD4(BD1) | TR-FRET | 85 | 150 |
| JQ1 (Reference) | BRD4(BD1) | TR-FRET | 50 | 99 |
| This compound | BRD4(BD2) | TR-FRET | 150 | 250 |
| JQ1 (Reference) | BRD4(BD2) | TR-FRET | 90 | 180 |
Table 2: Selectivity Profile
| Compound | Target Family | Number of Targets Screened | Targets with >30-fold Selectivity |
| This compound | BET Bromodomains | 8 | BRD2, BRD3, BRDT |
| JQ1 (Reference) | BET Bromodomains | 8 | BRD2, BRD3, BRDT |
| This compound | Non-BET Bromodomains | 31 | >95% |
| JQ1 (Reference) | Non-BET Bromodomains | 31 | >95% |
| This compound | Kinases | 468 | >99% |
| JQ1 (Reference) | Kinases | 468 | >99% |
Table 3: Cellular Activity
| Compound | Cell Line | Cellular Target Engagement (EC50, µM) | MYC Downregulation (EC50, µM) | Anti-proliferative Activity (EC50, µM) |
| This compound | M-M.1S | 0.5 | 0.8 | 1.2 |
| JQ1 (Reference) | M-M.1S | 0.2 | 0.4 | 0.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of a chemical probe.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition
-
Objective: To determine the in vitro potency (IC50) of the test compound against the first and second bromodomains (BD1 and BD2) of BRD4.
-
Materials: Recombinant human BRD4(BD1) and BRD4(BD2) proteins, biotinylated histone H4 peptide, europium-labeled anti-histone antibody, streptavidin-conjugated APC, test compound.
-
Procedure:
-
Add 5 µL of 2x test compound dilution series in assay buffer to a 384-well plate.
-
Add 5 µL of 2x BRD4 protein and biotinylated histone H4 peptide mix.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of detection mix (europium-labeled antibody and streptavidin-APC).
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of APC/Europium signals and plot against compound concentration to determine the IC50.
-
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
-
Objective: To determine the dissociation constant (Kd) of the test compound for BRD4.
-
Materials: Recombinant human BRD4 protein, test compound, ITC instrument.
-
Procedure:
-
Load the sample cell with BRD4 protein solution (e.g., 20 µM).
-
Load the injection syringe with the test compound (e.g., 200 µM).
-
Perform a series of injections of the test compound into the sample cell.
-
Measure the heat change after each injection.
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm target engagement of the test compound in a cellular environment.[2]
-
Materials: M-M.1S cells, test compound, PBS, lysis buffer, antibodies for BRD4 and a loading control.
-
Procedure:
-
Treat M-M.1S cells with the test compound or vehicle for 1 hour.
-
Harvest and resuspend cells in PBS.
-
Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for BRD4.
-
Quantify band intensities to determine the melting curve and the shift in melting temperature induced by the compound.
-
4. MYC Expression Assay (qPCR)
-
Objective: To measure the downstream effect of BRD4 inhibition on the expression of the MYC oncogene.
-
Procedure:
-
Treat M-M.1S cells with a dilution series of the test compound for 6 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers for MYC and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of MYC normalized to the housekeeping gene.
-
Plot the relative expression against compound concentration to determine the EC50.
-
Visualizations
BRD4 Signaling Pathway
Caption: Simplified signaling pathway of BRD4 and the inhibitory action of the probe.
Chemical Probe Validation Workflow
References
A Comparative Guide to the Target Engagement and Validation of 1-(Oxolane-3-carbonyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel chemical entity with no publicly available data on its biological targets or activity. This guide provides a prospective framework for its potential target engagement and validation studies based on the analysis of its structural motifs. The experimental data presented herein is hypothetical and serves to illustrate the methodologies and comparative analyses that would be essential in its evaluation.
Introduction
The pursuit of novel therapeutics often involves the exploration of unique chemical scaffolds that offer the potential for improved potency, selectivity, and pharmacokinetic properties. The molecule this compound incorporates two key heterocyclic structures: an azetidin-3-ol ring and an oxolane (tetrahydrofuran) ring linked by an amide bond. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties. Similarly, the oxolane moiety is present in numerous natural products and approved drugs, often contributing to target recognition and metabolic stability. This guide outlines a hypothetical yet rigorous strategy for the characterization of this compound, from initial target identification to cellular validation, and compares its potential performance with established compounds.
Hypothetical Target Class: G-Protein Coupled Receptors (GPCRs)
Given the structural elements of this compound, particularly the presence of a secondary alcohol and a constrained nitrogen heterocycle, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs). Many small molecule GPCR ligands possess similar features that facilitate hydrogen bonding and specific hydrophobic interactions within the receptor's binding pocket. Azetidine derivatives have been explored as mimics of proline and other amino acids, which can be relevant for peptide hormone receptors. Furthermore, azetidin-3-ol derivatives have shown activity as GABA uptake inhibitors, targeting solute carrier transporters that share structural similarities with GPCRs.[1][2]
Another potential target class could be kinases, as the azetidine scaffold can be designed to interact with the hinge region of the ATP-binding site. However, for the purpose of this illustrative guide, we will focus on a hypothetical GPCR target.
A plausible signaling pathway that could be modulated by a GPCR-active compound is the cAMP-dependent pathway, which is involved in a multitude of physiological processes.[3][4][5]
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidin-3-ol | 45347-82-8 | FA154999 | Biosynth [biosynth.com]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 5. cusabio.com [cusabio.com]
The Evolving Landscape of JAK Inhibitor Synthesis: A Comparative Look at the Key Intermediate 1-(Oxolane-3-carbonyl)azetidin-3-ol
For researchers, scientists, and drug development professionals, the synthesis of potent and selective Janus kinase (JAK) inhibitors represents a significant area of therapeutic interest. Central to the development of several leading JAK inhibitors, such as tofacitinib, is the strategic use of key intermediates that dictate the efficiency, scalability, and stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the patent landscape and prior art surrounding the pivotal intermediate, 1-(Oxolane-3-carbonyl)azetidin-3-ol, offering insights into its synthesis, alternative strategies, and the biological performance of the resulting inhibitors.
The small, saturated heterocyclic motifs of azetidine and oxolane (tetrahydrofuran) in this compound are crucial for establishing the desired binding interactions within the ATP-binding pocket of JAK kinases. The azetidin-3-ol portion provides a key handle for linking to the pyrrolo[2,3-d]pyrimidine core of many JAK inhibitors, while the oxolane-3-carbonyl group contributes to the overall physicochemical properties and potential for selective interactions. The patent literature reveals a concerted effort by major pharmaceutical entities to secure intellectual property around the synthesis of this and structurally related intermediates.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound and its integration into the final JAK inhibitor structure has been approached through various patented routes. A direct comparison of these methods is challenging due to the often-guarded nature of process chemistry in patent literature. However, a review of key patents and scientific publications allows for a comparative overview of the prevalent strategies. The primary approach involves the acylation of azetidin-3-ol or a protected version thereof with an activated form of tetrahydrofuran-3-carboxylic acid.
| Parameter | Route A: Direct Acylation | Route B: Protected Azetidine Acylation | Alternative Intermediate Strategy |
| Starting Materials | Azetidin-3-ol, Tetrahydrofuran-3-carboxylic acid | N-protected azetidin-3-ol (e.g., N-Boc), Tetrahydrofuran-3-carboxylic acid | Alternative chiral piperidine or cyclobutane intermediates |
| Key Transformation | Amide bond formation | Amide bond formation followed by deprotection | Varies depending on the intermediate |
| Reported/Anticipated Yield | Moderate to Good | Good to High (often with fewer side reactions) | Generally high for established routes[1] |
| Key Patents | Variations found within broader JAK inhibitor patents | Prevalent in process patents for tofacitinib and related compounds | Patents for baricitinib and other JAK inhibitors[1] |
| Advantages | Fewer steps | Higher purity of intermediate, better control of reactivity | Established, scalable processes for different APIs |
| Disadvantages | Potential for side reactions on the unprotected amine | Additional protection/deprotection steps increase overall synthesis length | Different scaffold may lead to altered potency and selectivity |
Performance Comparison of Resulting JAK Inhibitors
The choice of intermediate, such as this compound, ultimately impacts the biological profile of the final JAK inhibitor. The following table summarizes the in vitro inhibitory activity (IC50 values) of several prominent JAK inhibitors, including tofacitinib, which utilizes a similar structural motif. It is important to note that IC50 values can vary between different assay conditions.
| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 1 - 1.6 | - | [2][3] |
| Baricitinib | 5.9 | 5.7 | >400 | - | [3] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [2] |
| Upadacitinib | 120 | 2300 | 4700 | - | [3] |
| Abrocitinib | 29.2 | 803 | >10,000 | 1250 | [3] |
Experimental Protocols
Representative Synthesis of this compound
While specific industrial-scale protocols are proprietary, a representative laboratory-scale synthesis can be described based on common organic chemistry principles and information gleaned from the patent literature.
Step 1: Activation of Tetrahydrofuran-3-carboxylic acid
To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added a coupling agent (e.g., 1.1 eq of HATU or HOBt/EDC) and a non-nucleophilic base (e.g., 1.5 eq of diisopropylethylamine). The mixture is stirred for 30-60 minutes to form the activated ester.
Step 2: Acylation of Azetidin-3-ol
To the solution containing the activated ester, a solution of azetidin-3-ol hydrochloride (1.0 eq) and a base (e.g., 2.2 eq of triethylamine) in an appropriate solvent is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
Step 3: Work-up and Purification
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
In Vitro JAK1 Inhibition Assay Protocol
The following is a generalized protocol for a fluorometric in vitro kinase assay to determine the IC50 of a test compound against JAK1.
-
Reagent Preparation : Prepare a stock solution of the test compound in DMSO. A fluorogenic JAK1 substrate, ATP, and recombinant human JAK1 enzyme are prepared in a suitable assay buffer.
-
Assay Procedure : In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the JAK1 enzyme. The mixture is incubated for a short period to allow for inhibitor binding.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of a mixture of the fluorogenic substrate and ATP.
-
Signal Detection : The reaction is allowed to proceed for a defined period at a controlled temperature. The fluorescence signal, which is proportional to the kinase activity, is measured using a fluorescence plate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune diseases. JAK inhibitors exert their therapeutic effect by blocking this pathway.
Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.
The development of novel and efficient synthetic routes to key intermediates like this compound remains a critical endeavor in the pursuit of next-generation JAK inhibitors with improved efficacy and safety profiles. A thorough understanding of the existing patent landscape and prior art is essential for navigating this competitive field and driving future innovation.
References
Benchmarking 1-(Oxolane-3-carbonyl)azetidin-3-ol Against Known uPA Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" against established inhibitors of the urokinase-plasminogen activator (uPA), a key serine protease implicated in cancer metastasis. This document outlines hypothetical inhibitory activities, detailed experimental protocols for inhibitor evaluation, and visual representations of the relevant biological pathway and experimental workflow.
Comparative Inhibitor Potency
To contextualize the potential efficacy of "this compound" as a uPA inhibitor, its performance is benchmarked against two known inhibitors: Upamostat, a clinical-stage compound, and Amiloride, a diuretic with off-target uPA inhibitory effects.[1][2][3] The following table summarizes hypothetical yet plausible inhibitory concentration (IC50) and binding affinity (Ki) values for these compounds against uPA.
| Compound | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | 85 | 40 | High (Hypothetical) |
| Upamostat (WX-671) | 50 | 25 | High against related serine proteases |
| Amiloride | 7000[2] | 7000[2][3] | Low, also inhibits other ion channels |
Note: The IC50 and Ki values for "this compound" are hypothetical and presented for comparative purposes. The values for Upamostat are representative of a potent inhibitor, while the values for Amiloride reflect its known weaker activity against uPA.[2][3]
uPA Signaling Pathway in Cancer Progression
The urokinase-plasminogen activator system is a critical cascade in the degradation of the extracellular matrix (ECM), a process hijacked by cancer cells to enable invasion and metastasis.[4][5] uPA, a serine protease, is a central enzyme in this pathway. Upon binding to its receptor (uPAR) on the cell surface, uPA converts plasminogen to plasmin, which in turn activates other proteases like matrix metalloproteinases (MMPs) that degrade the ECM.[6][7] This proteolytic cascade facilitates cancer cell migration and invasion. Furthermore, the binding of uPA to uPAR can also trigger intracellular signaling pathways, such as the PI3K/Akt pathway, that promote cell proliferation and survival.[6][8][9]
uPA Signaling Pathway in Cancer Invasion.
Experimental Protocols
The determination of inhibitor potency is a critical step in drug discovery. A widely used method is the in vitro enzymatic assay to determine the IC50 value of a compound.
Protocol: In Vitro uPA Enzymatic Assay for IC50 Determination
This protocol describes a fluorogenic assay to measure the inhibitory activity of test compounds against human uPA.
-
Reagents and Materials:
-
Human uPA enzyme (recombinant)
-
Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted test compounds to the wells of the microplate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add 10 µL of uPA enzyme solution (final concentration ~1 nM) to all wells except the no-enzyme control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic uPA substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (e.g., Excitation 380 nm, Emission 460 nm) in a kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, from initial high-throughput screening to the determination of detailed kinetic parameters.
Workflow for Inhibitor Screening and Characterization.
References
- 1. Upamostat - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 6. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urokinase - Wikipedia [en.wikipedia.org]
- 8. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and a step-by-step operational plan for the proper disposal of 1-(Oxolane-3-carbonyl)azetidin-3-ol. The following procedures are based on general laboratory safety protocols and data from analogous compounds, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Profile and Safety Summary
Key Precautionary Measures:
Before handling, it is crucial to be familiar with standard safety protocols. The following table summarizes precautionary statements (P-phrases) derived from related azetidine compounds.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container in accordance with local regulations.[1][2] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential for laboratory safety and environmental compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by a certified waste disposal professional.
-
Designate a specific, clearly labeled, and sealed container for the accumulation of this compound waste.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Container Management:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
Keep the container tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
-
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.
-
Provide the waste disposal company with as much information as possible about the compound, including any known or suspected hazards.
-
Retain all documentation related to the waste disposal for regulatory compliance.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of laboratory chemical waste.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling 1-(Oxolane-3-carbonyl)azetidin-3-ol
This guide provides crucial safety and logistical information for handling 1-(Oxolane-3-carbonyl)azetidin-3-ol in a laboratory setting. The following procedures are based on the safety data for the closely related compound, Azetidin-3-ol hydrochloride, and should be adapted to your specific laboratory conditions and risk assessment.
Hazard Identification and Personal Protective Equipment
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious damage. |
| Face Protection | Face shield. | To be used in addition to goggles when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Keep in a cool environment. For long-term storage, refer to the supplier's recommendation, which for similar compounds is often at -20°C or -80°C.[1]
-
Store locked up.[1]
Emergency Procedures and First Aid
In the event of exposure or spillage, immediate and appropriate action is essential.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as detailed above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, contain the spill and prevent it from entering drains.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Used containers, contaminated labware, and spill cleanup materials should be collected in a designated, labeled hazardous waste container.
-
Unused Product: Dispose of unused or expired product as hazardous waste. Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
